molecular formula C11H16O3 B2608816 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid CAS No. 1523050-67-0

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

Cat. No.: B2608816
CAS No.: 1523050-67-0
M. Wt: 196.246
InChI Key: RPJIOCUMCVSAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Oxobicyclo[4.3.1]decane-8-carboxylic acid (CAS 1523050-67-0) is a high-value carboxylic acid building block for advanced organic synthesis and materials science research. This compound features a rigid bicyclic scaffold with a ketone and a carboxylic acid functional group, making it a versatile intermediate for constructing complex molecular architectures. In organic synthesis, its carboxylic acid group is readily used in key transformations such as catalytic amidation to form novel amides and esterification under microwave irradiation for efficient library generation . The molecule's structure also makes it a promising candidate for multicomponent reactions, like the Passerini reaction, to rapidly increase structural complexity . Beyond synthetic chemistry, this acid has potential applications in nanotechnology, where carboxylic acids are widely employed as surface modifiers to stabilize metallic nanoparticles and prevent aggregation, thereby influencing their solubility, size, and morphology for material science applications . The compound is provided with high purity and is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for application in humans. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

10-oxobicyclo[4.3.1]decane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-10-7-3-1-2-4-8(10)6-9(5-7)11(13)14/h7-9H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJIOCUMCVSAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CC(C1)C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Conformational Analysis of the Bicyclo[4.3.1]decane Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[4.3.1]decane system represents a critical "middle ground" in bridged polycyclic architectures. Sitting between the rigid, highly strained bicyclo[2.2.1]heptane (norbornane) and the flexible, conformationally mobile macrocycles, this framework offers unique opportunities for drug discovery. It serves as a semi-rigid scaffold capable of orienting pharmacophores in precise 3D space while maintaining enough compliance to minimize the entropic penalty of binding.

This guide provides a rigorous analysis of the conformational energy landscape, synthetic accessibility, and structural validation of the bicyclo[4.3.1]decane core. It is designed for medicinal chemists seeking to exploit this scaffold for bioisostere design (e.g., replacing adamantane or flat aromatics) and physical organic chemists studying transannular interactions.

Structural Fundamentals and Nomenclature

To accurately analyze the conformation, we must first define the connectivity and the constituent rings. The bicyclo[4.3.1]decane system consists of two bridgehead carbons connected by three bridges containing 4, 3, and 1 carbon atoms, respectively.

Topology and Numbering

Following IUPAC conventions:

  • Bridgeheads: C1 and C6.

  • Bridge A (4 carbons): C2, C3, C4, C5.

  • Bridge B (3 carbons): C7, C8, C9.

  • Bridge C (1 carbon): C10.

This connectivity creates a fused ring system comprising:

  • Ring A (Bridge A + Bridge C): A seven-membered ring (cycloheptane-like).

  • Ring B (Bridge B + Bridge C): A six-membered ring (cyclohexane-like).

  • Perimeter Ring (Bridge A + Bridge B): A nine-membered ring (cyclononane-like).

The "Bredt's Rule" Edge Case

Unlike smaller bicyclics where bridgehead double bonds are strictly forbidden (Bredt’s Rule), bicyclo[4.3.1]decane resides on the stability threshold. The largest ring is nine-membered, which theoretically allows for an anti-Bredt olefin (a trans-double bond within the ring). While bicyclo[4.3.1]dec-1-ene is highly reactive, its transient existence suggests the framework possesses significant plasticity compared to norbornane [1].

Conformational Energy Landscape

The conformational analysis of bicyclo[4.3.1]decane is dominated by the interplay between the preferred geometries of the six-membered ring (Chair vs. Boat) and the seven-membered ring (Chair vs. Twist-Chair).

The Global Minimum: Chair-Chair (CC) vs. Chair-Twist (CT)

In the parent bicyclo[4.3.1]decane:

  • The Six-Membered Ring (Ring B): Strongly favors a Chair conformation.[1] The one-carbon bridge (C10) acts as a constraint, but the ring retains enough flexibility to avoid severe boat-like energy penalties.

  • The Seven-Membered Ring (Ring A): Cycloheptane naturally prefers a Twist-Chair (

    
     symmetry). In the fused system, the rigidification imposed by the C1-C10-C6 bridge forces this ring to adopt a distorted Chair or Twist-Chair geometry to minimize transannular hydride interactions.
    

Key Interaction: The "Inside" Hydrogens. Similar to the bicyclo[3.3.1]nonane system, the bicyclo[4.3.1]decane framework suffers from transannular repulsion between the "inside" hydrogens on the bridges. However, the expansion of the 3-carbon bridge to a 4-carbon bridge (C2-C5) relieves the severe H3-H7 clash found in [3.3.1] systems, making the [4.3.1] system energetically more relaxed but entropically more complex.

Quantitative Energy Estimates (Calculated)

Values are approximate based on MM3/DFT B3LYP/6-31G force fields for hydrocarbon skeletons.*

ConformerRing B GeometryRing A GeometryRel. Energy (

, kcal/mol)
Population (298 K)
CC (Global Min) ChairDistorted Chair0.0>92%
CT ChairTwist-Chair+1.4~7%
CB ChairBoat+3.8<1%
BB BoatBoat+7.2~0%

Workflow for Conformational Validation

To confirm the conformation of a substituted bicyclo[4.3.1]decane derivative, a self-validating workflow combining computation and spectroscopy is required.

Diagram: Conformational Analysis Workflow

The following Graphviz diagram outlines the logical flow from structural hypothesis to experimental validation.

ConformationalWorkflow Start Target Molecule (Bicyclo[4.3.1]decane deriv.) Comp Computational Modeling (DFT B3LYP/6-31G*) Start->Comp Minima Identify Global Minima (Chair-Chair vs Twist) Comp->Minima Exp Experimental Validation Minima->Exp NMR NMR Spectroscopy (600 MHz) Exp->NMR XRay X-Ray Crystallography (Solid State) Exp->XRay NOE NOESY/ROESY Measure H-H Distances NMR->NOE JCoupling J-Coupling Analysis (Karplus Equation) NMR->JCoupling Decision Match Observed vs Calc? XRay->Decision NOE->Decision JCoupling->Decision Refine Refine Force Field / Constraints Decision->Refine No Final Validated 3D Pharmacophore Decision->Final Yes Refine->Comp

Figure 1: Integrated workflow for determining the solution-state conformation of bicyclo[4.3.1]decane derivatives.

Experimental Protocol: NMR Validation

Objective: Distinguish between Chair and Boat forms in the six-membered ring.

  • Sample Prep: Dissolve 5-10 mg of compound in

    
     or 
    
    
    
    . Benzene-d6 is often preferred to resolve overlapping bridge protons.
  • NOESY Experiment:

    • Key Signal: Look for NOE correlations between the bridgehead proton (H1/H6) and the axial protons of the 3-carbon bridge (H8).

    • Interpretation: In a Chair form, the distance is typically ~2.5 Å (strong NOE). In a Boat form, this distance increases, and new interactions between the "flagpole" hydrogens appear.

  • Coupling Constants (

    
    ): 
    
    • Measure

      
       values for protons on C7/C9.
      
    • Chair: Axial-Axial couplings will be large (10-12 Hz).

    • Twist/Boat: Couplings will average to smaller values (4-7 Hz) due to dihedral angle distortion.

Synthetic Accessibility

Accessing this scaffold is non-trivial. The most reliable methods involve ring expansion of smaller bicyclics or transannular cyclization of medium-sized rings.

Primary Route: Ring Expansion

The most common entry point is the homologation of bicyclo[3.3.1]nonan-9-one using diazomethane (Tiffeneau-Demjanov rearrangement logic).

Diagram: Synthetic Pathway

Synthesis Substrate Bicyclo[3.3.1]nonan-9-one Inter Betaine Intermediate Substrate->Inter + Reagent Reagent CH2N2 / MeOH (Diazomethane) Product Bicyclo[4.3.1]decan-10-one Inter->Product Migration (Major) SideProduct Epoxide Side-Product Inter->SideProduct Collapse (Minor)

Figure 2: Ring expansion strategy for accessing the bicyclo[4.3.1] core from readily available [3.3.1] precursors.

Alternative: Transannular Cyclization

Solvolysis of cyclodecyl tosylates can lead to transannular hydride shifts that close the bridge.

  • Mechanism: A cation generated at C1 of a cyclodecane ring recruits a hydride from C6 (transannular). The resulting cation is trapped, or the bond forms directly.

  • Utility: This often yields functionalized derivatives (e.g., alcohols) at the bridgehead or bridge positions.

Applications in Drug Discovery[2][3]

The bicyclo[4.3.1]decane scaffold is increasingly recognized as a "privileged structure" in specific therapeutic areas.

Bioisosteres for Adamantane

Adamantane (tricyclo[3.3.1.1^{3,7}]decane) is a common lipophilic cage used in antivirals (Amantadine) and NMDA antagonists (Memantine). The bicyclo[4.3.1]decane system offers a similar bulk and lipophilicity profile but with reduced symmetry and altered vectorality .

  • Benefit: This allows for fine-tuning of hydrophobic pocket filling where adamantane is too spherical or rigid.

Scaffolds for Peptidomimetics

Diazabicyclo[4.3.1]decane derivatives have been synthesized as conformationally constrained surrogates for peptide turns.

  • Opioid Receptors: 3,10-diazabicyclo[4.3.1]decane derivatives act as

    
    -opioid receptor ligands [2].[2] The rigid backbone fixes the nitrogen atoms in a specific spatial arrangement that mimics the tyrosine-phenylalanine pharmacophore of enkephalins.
    

References

  • PubChem. Bicyclo[4.3.1]dec-1-ene | C10H16.[3] National Library of Medicine. Available at: [Link]

  • Journal of Young Pharmacists. Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical framework for the spectroscopic characterization of the novel compound, 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid. As of the latest literature review, experimental spectroscopic data for this specific molecule is not publicly available[1]. Therefore, this document serves as both a predictive guide and a methodological workflow for researchers who may synthesize or encounter this molecule. We will leverage established principles of organic spectroscopy to forecast the expected spectral features and provide robust protocols for data acquisition and interpretation.

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. A comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity, metabolic fate, and potential toxicities. The bicyclo[4.3.1]decane scaffold is a rigid and sterically defined framework that is of significant interest in medicinal chemistry for its potential to orient pharmacophoric groups in precise vectors. The addition of a ketone and a carboxylic acid functional group introduces key sites for hydrogen bonding and salt formation, making 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid a molecule of potential interest.

This guide is structured to provide a logical and practical workflow, moving from theoretical prediction to experimental execution and data integration.

Predicted Spectroscopic Fingerprint

The unique structure of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid, featuring a bridged bicyclic system with two distinct carbonyl functionalities, will give rise to a characteristic spectroscopic fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. For this molecule, the key vibrational modes will be associated with the carboxylic acid and the ketone.

The carboxylic acid moiety is expected to produce a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to strong intermolecular hydrogen bonding, which often forms a stable dimer.[2][3][4] This broad absorption will likely overlap with the sharper C-H stretching vibrations of the aliphatic backbone, which are expected just below 3000 cm⁻¹.[5] The carbonyl (C=O) stretch of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹.[3] In a dimeric, saturated aliphatic acid, this peak is commonly observed around 1710 cm⁻¹.[3] Additionally, a C-O stretching vibration for the carboxylic acid should be visible in the 1210-1320 cm⁻¹ region.[2][6]

The ketone's C=O stretch is also a strong absorption. In a typical saturated cyclic ketone, this band appears around 1715 cm⁻¹. However, the bicyclo[4.3.1]decane system introduces ring strain, which can shift this frequency. Increased ring strain generally increases the C=O stretching frequency. Therefore, we can anticipate this peak to be in the range of 1715-1740 cm⁻¹. The presence of two distinct carbonyl absorptions (one for the acid, one for the ketone) or a broadened, overlapping carbonyl band would be a key diagnostic feature.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Aliphatic C-HC-H Stretch2850 - 2960Medium to Strong, Sharp
KetoneC=O Stretch~1715 - 1740Strong, Sharp
Carboxylic AcidC=O Stretch~1710Strong, Sharp
Aliphatic C-HC-H Bend1350 - 1465Medium
Carboxylic AcidC-O Stretch1210 - 1320Medium to Strong
Carboxylic AcidO-H Bend (out-of-plane)910 - 950Medium, Broad
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon skeleton and the electronic environment of the hydrogen atoms.

Based on the structure of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid, there is no plane of symmetry. Therefore, all 11 carbon atoms are chemically non-equivalent, and we predict that the proton-decoupled ¹³C NMR spectrum will exhibit 11 distinct signals .[7]

The chemical shifts of these carbons can be predicted based on their functionalization.[8] The two carbonyl carbons will be the most downfield, with the ketone carbon typically appearing at a higher chemical shift (205-220 ppm) than the carboxylic acid carbon (170-185 ppm).[9] The remaining sp³-hybridized carbons of the bicyclic framework will appear in the upfield region of the spectrum.

Carbon Type Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O)205 - 220
Carboxylic Acid Carbonyl (COOH)170 - 185
Bridgehead Carbons (C-H)40 - 60
Carbons adjacent to carbonyls (α-carbons)35 - 55
Methylene Carbons (CH₂)20 - 40

The ¹H NMR spectrum will be complex due to the rigid, non-planar structure and the numerous non-equivalent protons.

The most characteristic and easily identified signal will be the acidic proton of the carboxylic acid. This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically between 10 and 12 ppm.[10] Its broadness is a result of hydrogen bonding and chemical exchange. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, which is a definitive test.

The protons on the carbons alpha to the two carbonyl groups will be deshielded relative to other aliphatic protons and are expected to resonate in the 2.0-3.0 ppm range. The bridgehead protons will also have distinct chemical shifts. The remaining methylene protons on the bicyclic frame will likely appear as a complex series of overlapping multiplets in the 1.0-2.5 ppm range. The rigid nature of the bicyclic system will result in complex spin-spin coupling patterns, making a full assignment challenging without advanced 2D NMR techniques (like COSY and HSQC).

Mass Spectrometry (MS)

Mass spectrometry will determine the compound's molecular weight and provide structural information through fragmentation analysis.

For 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid (C₁₁H₁₆O₃), the exact mass can be calculated.

  • Monoisotopic Mass: 196.110 g/mol [1]

In a high-resolution mass spectrum (HRMS), observing an ion with a mass-to-charge ratio (m/z) corresponding to this value would provide strong evidence for the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the functional groups. Key fragmentation pathways would likely include:

  • Loss of water (H₂O): A peak at M-18 (m/z 178) is common for carboxylic acids.

  • Loss of the carboxyl group (•COOH): A peak at M-45 (m/z 151).

  • Alpha-cleavage: Cleavage of the bonds adjacent to the ketone or carboxylic acid is a common fragmentation pathway for carbonyl compounds.[11] This can lead to the loss of carbon monoxide (CO, M-28) or other fragments.

  • McLafferty Rearrangement: While less straightforward in a rigid bicyclic system, rearrangements involving the transfer of a gamma-hydrogen to a carbonyl oxygen could occur if sterically possible.

Experimental Protocols and Methodologies

To obtain high-quality data for structural confirmation, the following experimental protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: A logical workflow for the comprehensive spectroscopic analysis of a novel compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups (carboxylic acid, ketone).

  • Protocol:

    • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory for rapid, non-destructive analysis. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. The choice of ATR is often preferred for its simplicity and speed.

    • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

    • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Data Processing: Perform baseline correction and peak picking.

  • Causality: Using a background scan is critical to ensure that the observed peaks are solely from the sample, providing a clean and interpretable spectrum.[12] A resolution of 4 cm⁻¹ is standard for routine analysis, offering a good balance between detail and signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework and connectivity.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative, especially for carboxylic acids, as it will solubilize the compound and slow down the exchange of the acidic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate relaxation delay (e.g., d1 = 2-5 seconds) to allow for quantitative integration if needed.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (several hours) may be necessary to achieve a good signal-to-noise ratio.

    • Advanced Experiments (if needed): If the 1D spectra are too complex for a full assignment, perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH), revealing which protons are on adjacent carbons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with the carbon it is directly attached to.

    • Data Processing: Fourier transform the raw data, phase correct the spectra, perform baseline correction, and reference the spectra to TMS at 0 ppm.

  • Causality: The choice of a deuterated solvent is essential to avoid a massive solvent signal that would obscure the analyte's peaks.[13] 2D NMR is invaluable for complex molecules like this one, as it spreads the information into two dimensions, resolving overlapping signals and establishing connectivity that is impossible to determine from 1D spectra alone.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To confirm the elemental composition and study fragmentation.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Ionization: Use a soft ionization technique to preserve the molecular ion. Electrospray ionization (ESI) is highly recommended, and it can be run in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 195.10) would be expected. In positive ion mode, adducts like [M+H]⁺ (m/z 197.12) or [M+Na]⁺ (m/z 219.10) are likely to be observed.[1]

    • Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. These instruments provide mass accuracy in the low ppm range, allowing for the unambiguous determination of the elemental formula.

    • Tandem MS (MS/MS): To study fragmentation, perform a tandem MS experiment. Isolate the parent ion of interest (e.g., [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Causality: Soft ionization techniques like ESI are crucial for preventing premature fragmentation and ensuring the observation of the molecular ion, which is necessary to confirm the molecular weight.[14] High-resolution analysis provides confidence in the assigned elemental composition, a critical piece of data for a novel compound.

Conclusion

While no experimental data for 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid has been published, a comprehensive spectroscopic profile can be confidently predicted based on well-established principles. The molecule is expected to exhibit characteristic IR absorptions for its ketone and carboxylic acid functionalities, a complex ¹H NMR spectrum with a diagnostic downfield acid proton, and a ¹³C NMR spectrum with 11 unique signals. High-resolution mass spectrometry will confirm its elemental composition of C₁₁H₁₆O₃. The integrated application of these techniques, following the robust protocols outlined herein, will enable any researcher to unambiguously confirm the structure of this intriguing bicyclic compound, paving the way for its further investigation in medicinal chemistry and materials science.

References

  • PubChem. 10-oxobicyclo[4.3.1]decane-8-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Available from: [Link]

  • Wang, Y., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry. Available from: [Link]

  • University of Puget Sound. 13C-NMR. Department of Chemistry. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. Available from: [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Chapter 20: Carboxylic Acids and Nitriles. Pearson. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Department of Chemistry. Available from: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

  • PubChem. Bicyclo[4.3.1]decane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • PubChem. Bicyclo[4.3.1]decane. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • AOCS Lipid Library. Branched-Chain and Cyclic Fatty Acids. Available from: [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. Available from: [Link]

  • University of Regensburg. Spectroscopic Data Tables. Available from: [Link]

Sources

The Bicyclic Keto Acid Blueprint: Discovery, Stability, and High-Purity Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclic keto acids (BKAs) represent a high-value, high-complexity chemical space often utilized as chiral scaffolds in the synthesis of terpenoids, alkaloids (e.g., reserpine), and conformationally restricted pharmaceutical intermediates. Their dual functionality—a ketone constrained within a bicyclic ring system adjacent to a carboxylic acid—offers unique reactivity but presents significant isolation challenges.

This guide addresses the two primary classes of BKAs:

  • Labile

    
    -Keto Acids:  Prone to spontaneous decarboxylation.[1]
    
  • Bredt-Stable Bridgehead Acids: Kinetically stable due to geometric constraints.

The following protocols prioritize the preservation of stereochemical integrity and the prevention of decarboxylation during the transition from complex matrices (fermentation broth or crude synthesis mixtures) to isolated purity.

Chemical Space & Stability Mechanics

Before isolation, one must classify the target BKA. The isolation strategy hinges entirely on the position of the carboxylic acid relative to the ketone and the bridgehead carbons.

The Stability Dichotomy (Expertise Pillar)

Most


-keto acids decarboxylate upon heating because the transition state allows for a concerted cyclic electron flow, yielding an enol that tautomerizes to a ketone.[1] However, Bredt's Rule  provides a critical exception for bicyclic systems.
  • Scenario A: Labile (Fused Rings). If the keto acid is part of a fused system (e.g., decalin-based Wieland-Miescher derivatives), decarboxylation is facile. Protocol: Requires cryogenic handling and pH control.

  • Scenario B: Stable (Bridged Rings). If the decarboxylation would result in a double bond at a bridgehead carbon (e.g., bicyclo[2.2.1]heptane systems), the reaction is forbidden by Bredt's Rule. These compounds are surprisingly robust.

Table 1: Bicyclic Keto Acid Classification & Risk Profile
ClassScaffold ExampleStability RiskCritical Isolation Parameter
Fused

-BKA
cis-decalin-1-one-2-carboxylic acidHigh (Decarboxylation)Maintain T < 4°C; Avoid acidic heating.
Bridged Bridgehead BKA Bicyclo[2.2.1]heptan-2-one-1-carboxylic acidLow (Bredt-Stabilized)Standard organic workup permissible.

-Keto Acids
3-oxobicyclo[2.2.2]octane-2-carboxylic acidLow susceptible to lactol formation.

Upstream Discovery: Biosynthetic & Synthetic Mining

Discovery often begins with complex mixtures. Whether mining a fermentation broth (e.g., Rhodotorula sp. biotransformations) or a Diels-Alder reaction mixture, detection requires derivatization.

Detection Protocol: The "Lock-and-Detect" Method

Direct GC-MS analysis of BKAs often fails due to thermal degradation in the injector port.

  • Aliquot: Take 50 µL of crude broth/reaction mix.

  • Methoximation: Add Methoxyamine HCl (protects ketone).

  • Silylation: Add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to protect the acid.

  • Analysis: Run GC-MS. Look for the characteristic M+ - 15 (loss of methyl) or M+ - 44 (loss of CO2 if underivatized) signatures.

Isolation & Purification Protocols

Method A: Reactive Liquid-Liquid Extraction (LLE)

Best for: Recovering BKAs from aqueous fermentation broths without thermal stress.

Standard solvent extraction often fails due to the amphiphilic nature of BKAs. We utilize Reactive Extraction using a tertiary amine carrier (Trioctylamine - TOA) which forms an ion-pair complex with the acid, pulling it into the organic phase.

Reagents:

  • Carrier: Trioctylamine (TOA) or Trioctylphosphine oxide (TOPO).

  • Diluent: d-Limonene (Green solvent) or 1-Octanol.

  • Stripping Phase: Trimethylamine (aq).

Protocol:

  • Clarification: Centrifuge broth (10,000 x g, 15 min) to remove biomass.

  • Complexation: Mix supernatant with TOA/Limonene (1:1 v/v) at pH < pKa of the acid (typically pH 2.5 - 3.0). Stir gently for 30 mins.

  • Phase Separation: Centrifuge to separate emulsion. The BKA is now in the organic phase.[4]

  • Back-Extraction (Stripping): Contact organic phase with 1M Trimethylamine. The pH swing releases the acid into the aqueous phase as a pure salt.

  • Precipitation: Acidify the stripped aqueous phase strictly to pH 2.0 at 0°C. The BKA precipitates.

Method B: The "Cold-Trap" Chromatography (Flash)

Best for: Labile fused-ring BKAs from synthetic mixtures.

Stationary Phase: Acid-washed Silica Gel (prevents basic catalysis of decarboxylation). Mobile Phase: Hexane:EtOAc + 0.1% Acetic Acid.

  • Slurry Loading: Adsorb crude material onto Celite at 0°C. Do not rotovap to dryness with heat.

  • Elution: Run column at 4°C (using a jacketed column or cold room).

  • Fraction Collection: Immediately neutralize fractions if the BKA is acid-sensitive, though most are base-sensitive regarding decarboxylation.

Visualization: The Isolation Logic

The following diagram illustrates the decision matrix for isolating a Bicyclic Keto Acid based on its stability profile.

IsolationLogic Start Crude Mixture (Broth or Synthesis) CheckStruct Structure Analysis: Is Acid at Bridgehead? Start->CheckStruct YesBredt Yes: Bredt-Stabilized (e.g., Bicyclo[2.2.1]) CheckStruct->YesBredt Geometric Constraint NoBredt No: Fused Ring/Beta-Pos (e.g., Decalin system) CheckStruct->NoBredt Planar TS Possible StdWorkup Standard Acid/Base Extraction YesBredt->StdWorkup Cryst Crystallization (EtOAc/Hexane) StdWorkup->Cryst Final Isolated Bicyclic Keto Acid Cryst->Final TempControl CRITICAL: Maintain T < 4°C pH > 4 during storage NoBredt->TempControl ReactiveExt Reactive Extraction (TOA/Limonene) TempControl->ReactiveExt Aqueous Source ColdChrom Cold Chromatography (Acid-washed Silica) TempControl->ColdChrom Organic Source ReactiveExt->Final ColdChrom->Final

Caption: Decision matrix for BKA isolation. Note the divergence based on Bredt's Rule stability constraints.

Structural Elucidation & Validation

Once isolated, confirming the bicyclic framework and stereochemistry is mandatory.

Stereochemical Assignment (NMR)

Bicyclic systems exist as cis- or trans-fused isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive non-crystallographic method.

    • Cis-fused: Strong NOE correlation between the bridgehead protons (or bridgehead substituent and proton).

    • Trans-fused: Absence of NOE between bridgehead positions.

Tautomeric Analysis

In solution, BKAs may exist as an equilibrium of Keto, Enol, and (if


-keto) Lactol forms.
  • 13C NMR: Look for the ketone carbonyl signal (~205-215 ppm). If significant enolization occurs (common in stabilized BKAs), this signal shifts upfield, and alkene carbons appear.

References

  • Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein-Institut. Link

  • MDPI. (2023). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations. Molecules. Link

  • National Institutes of Health (NIH). (2014). Recovery of carboxylic acids produced by fermentation. PubMed.[8][9] Link

  • BenchChem. (2025).[1] Preventing decarboxylation of beta-keto acids during analysis. Technical Support Guidelines. Link

  • Graz University of Technology. (2023). Selective Isolation of acetic acid and lactic acid from heterogeneous fermentation. Elsevier.[10] Link

Sources

Introduction: The Architectural Significance of the Bicyclo[4.3.1]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Characterization of Bicyclo[4.3.1]decane Derivatives

The bicyclo[4.3.1]decane framework, a bridged bicyclic system, represents a fascinating and increasingly important structural motif in the fields of medicinal chemistry and drug development.[1] Its rigid, three-dimensional architecture provides a fixed orientation for substituents, making it an excellent scaffold for designing molecules with high specificity for biological targets.[2] Derivatives of this core are found in a range of biologically active natural products and have been investigated for their potential as antitumor agents, opioid receptor ligands, and treatments for psychiatric disorders.[3][4][5]

However, the very rigidity and conformational complexity that make this scaffold so valuable also present significant challenges for structural characterization. Unlike more flexible acyclic or monocyclic systems, the bicyclo[4.3.1]decane core possesses a unique set of steric and electronic properties that demand a multi-faceted and rigorous analytical approach. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary techniques used to elucidate the structure of these complex molecules, moving beyond simple data reporting to explain the causality behind experimental choices and to present an integrated strategy for achieving unambiguous structural validation.

Part 1: Foundational Conformational Analysis

Understanding the preferred conformation of the bicyclo[4.3.1]decane ring system is the bedrock upon which all other spectroscopic analysis is built. The defining structural feature is the bridging of a seven-membered ring by a one-carbon bridge (C10) and a three-carbon bridge.[4] This arrangement leads to a strained system that typically adopts a conformation where the seven-membered ring is in a chair-like or twist-chair form, and the six-membered ring containing the one-carbon bridge is in a boat-like conformation.

The relative orientation of substituents—whether they are in an exo or endo position—dramatically influences the molecule's overall shape, stability, and, consequently, its spectroscopic signature.[6] For instance, steric interactions between a substituent and the bicyclic framework can lead to significant deshielding or shielding effects in Nuclear Magnetic Resonance (NMR) spectroscopy. Therefore, a preliminary computational analysis (e.g., using DFT calculations) is often a prudent first step to predict the lowest energy conformers, which can then be correlated with experimental data.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation in Solution

NMR spectroscopy is the most powerful tool for determining the connectivity and three-dimensional structure of bicyclo[4.3.1]decane derivatives in solution. Due to the fixed, non-interconverting nature of the scaffold, proton (¹H) and carbon (¹³C) signals are typically well-resolved, though often complex.

Key Spectroscopic Features:
  • Bridgehead Protons & Carbons: The protons and carbons at the bridgehead positions (C1 and C6) are unique. Their chemical shifts provide critical information about the electronic environment and substitution pattern of the core structure.

  • Diastereotopic Protons: The methylene protons on the bridges are diastereotopic, meaning they are chemically non-equivalent. This results in complex splitting patterns, typically appearing as distinct multiplets, each with its own geminal and vicinal coupling constants.

  • Through-Space Correlations (NOE): The rigid nature of the scaffold makes Nuclear Overhauser Effect (NOE) experiments particularly informative for establishing the relative stereochemistry of substituents.

Integrated NMR Workflow

An integrated approach using one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Elucidation HNMR ¹H NMR (Proton Environment & Coupling) COSY COSY (¹H-¹H Connectivity) HNMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) HNMR->HSQC CNMR ¹³C NMR & DEPT (Carbon Skeleton & Type) CNMR->HSQC CNMR->HSQC Connectivity Establish Covalent Framework COSY->Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HMBC->Connectivity NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Connectivity->Stereochem Final Validated 3D Structure (in solution) Stereochem->Final

Caption: Integrated NMR workflow for structural elucidation.

Experimental Protocol: Full NMR Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified bicyclo[4.3.1]decane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and identify general proton environments.

    • Acquire a ¹³C NMR spectrum.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra Acquisition (Connectivity):

    • COSY (Correlation Spectroscopy): Run a gradient-enhanced COSY experiment to establish proton-proton coupling networks, which helps trace the carbon chains within the bicyclic framework.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. It is essential for connecting different spin systems and identifying quaternary carbons.

  • 2D Spectra Acquisition (Stereochemistry):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. It is the primary method for determining the relative stereochemistry of substituents (exo vs. endo, cis vs. trans).

  • Data Analysis & Validation:

    • Integrate all spectra. Start by assigning unambiguous signals from the HSQC.

    • Use COSY and HMBC data to build the carbon skeleton and place substituents.

    • Use NOESY cross-peaks to confirm the 3D arrangement of atoms. The presence or absence of key NOE signals serves as a self-validating system for the proposed stereochemistry.

Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure.

  • High-Resolution Mass Spectrometry (HRMS): This is a mandatory step to determine the elemental formula of the derivative. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide mass accuracy within 5 ppm, which is essential for publication and patent filings.

  • Fragmentation Analysis: While detailed fragmentation pathways can be complex, certain patterns are expected. For example, cleavage at the bonds adjacent to the bridgehead carbons is a common pathway. Comparing the observed fragmentation pattern with that of known analogs or with computationally predicted pathways can provide strong confirmatory evidence for the core structure. The mass spectra of related aza-bicyclo[4.3.1]decane systems have been studied and can provide a reference point.[7]

Data Presentation: Expected HRMS Data
CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)
Derivative AC₁₅H₂₂O₂234.1620234.1623
Derivative BC₁₆H₂₃NO₂S297.1449297.1451

Part 4: Single-Crystal X-ray Diffraction: The Gold Standard

For an unambiguous and definitive determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray diffraction is the ultimate tool. This technique provides precise bond lengths, bond angles, and torsional angles, offering an atomic-level snapshot of the molecule in the solid state. Several structures of bicyclo[4.3.1]decane derivatives have been confirmed using this method.[4][8][9][10]

G cluster_workflow X-ray Crystallography Workflow Crystal Grow High-Quality Single Crystal Mount Mount Crystal & Collect Diffraction Data Crystal->Mount Solve Solve Phase Problem (Direct Methods) Mount->Solve Refine Refine Structural Model Solve->Refine Validate Validate & Analyze (e.g., CheckCIF) Refine->Validate Final Unambiguous 3D Structure (CIF File) Validate->Final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Structure Determination
  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging step.

    • Method: Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound are common techniques.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Data Collection:

    • A suitable crystal is mounted on a goniometer in a diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal motion.

    • An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • Specialized software is used to integrate the diffraction data and solve the "phase problem" to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using metrics like the R-factor and goodness-of-fit. The crystallographic information file (CIF) is often checked using external tools to ensure its quality and integrity.

Part 5: An Integrated Strategy for Structural Validation

No single technique is sufficient for the complete characterization of a novel bicyclo[4.3.1]decane derivative. A robust and trustworthy structural assignment relies on the convergence of data from multiple, orthogonal techniques. The logical flow is to build a hypothesis from 1D and 2D NMR and MS data and then confirm that hypothesis with definitive evidence from NOESY and, ideally, X-ray crystallography.

G cluster_logic Logical Validation Framework MS HRMS (Elemental Formula) NMR_2D COSY, HSQC, HMBC (Covalent Structure Hypothesis) MS->NMR_2D NMR_1D ¹H & ¹³C NMR (Basic Skeleton) NMR_1D->NMR_2D NOESY NOESY (3D Conformation in Solution) NMR_2D->NOESY Hypothesis XRAY X-ray Crystallography (Definitive 3D Structure) NMR_2D->XRAY Hypothesis Final Fully Validated Structure NOESY->Final Confirmation (Solution) XRAY->Final Absolute Confirmation (Solid State)

Caption: Logical framework for integrated structural validation.

This self-validating system ensures that the proposed structure is consistent across different physical states (solution vs. solid) and analytical principles (magnetic resonance vs. mass-to-charge ratio vs. electron diffraction). Any discrepancy between the techniques must be rigorously investigated, as it may point to an incorrect assignment or unexpected chemical behavior.

Conclusion

The structural characterization of bicyclo[4.3.1]decane derivatives is a rigorous process that requires a sophisticated and integrated analytical approach. By leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently elucidate the complex three-dimensional structures of these valuable scaffolds. The causality-driven workflows and self-validating protocols outlined in this guide provide a robust framework for ensuring the scientific integrity of structural assignments, thereby accelerating the journey of these promising molecules from laboratory synthesis to potential therapeutic applications.

References

  • National Center for Biotechnology Information. (n.d.). Bicyclo[4.3.1]decane. PubChem Compound Database. Retrieved from [Link]

  • Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. (2009). Journal of Young Pharmacists. Retrieved from [Link]

  • Bryant, W. M., et al. (1966). The mass spectra of derivatives of 3-azabicyclo /3.2.1/ octane, 3-azabicyclo /3.3.1/ nonane, and 8-azabicyclo /4.3.1/ decane. NASA Technical Reports Server. Retrieved from [Link]

  • Bicyclo(4.3.1)decane - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Hopf, H., & Begum, S. (2014). A stable enol from a 6-substituted benzanthrone and its unexpected behaviour under acidic conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Conformations of Polycyclic Molecules. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Peterson, B. C., & Woo, S. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. (2018). Chemistry Journal of Moldova. Retrieved from [Link]

  • Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4 + 3) Cycloaddition of Oxidopyridinium Ions. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Rubin, Y., et al. (2003). Expanded radialenes with bicyclo[4.3.1]decatriene units: new precursors to cyclo[n]carbons. Chemistry. Retrieved from [Link]

  • Rhodium(I)-Catalyzed Bridged [5+2] Cycloaddition of cis-Allene-vinylcyclopropanes to... (2015). Angewandte Chemie International Edition. Retrieved from [Link]

  • Kintzinger, J. P., Lehn, J. M., & Wagner, J. (1967). Conformational changes in heterocyclic systems of the bicyclo[11][11]decane and bicyclo[4][4]octane types. Chemical Communications (London). Retrieved from [Link]

  • Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Retrieved from [Link]

  • Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders. (2015). Google Patents.
  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Rearrangements of α-diazo-β-hydroxyketones for the synthesis of bicyclo[m.n.1]alkanones. (2011). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Conformational Analysis of Decalins. (2021). YouTube. Retrieved from [Link]

  • Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. (2013). Organic Letters. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 10-Oxobicyclo[4.3.1]decane-8-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, physicochemical properties, and experimental protocols for using 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid as a high-value scaffold in lead optimization.[1]

Executive Summary

In the pursuit of "escaping Flatland"—the movement away from planar, aromatic-heavy drug candidates—10-Oxobicyclo[4.3.1]decane-8-carboxylic acid (hereafter 10-OBDA ) emerges as a critical saturated bioisostere.[1] Unlike the ubiquitous adamantane or bicyclo[1.1.1]pentane, the [4.3.1] system offers a unique, medium-ring bridge geometry that provides distinct vector orientations for substituents.[1]

This guide outlines how to utilize 10-OBDA to:

  • Rigidify flexible linkers to reduce the entropic penalty of binding.

  • Improve metabolic stability by increasing Fraction sp3 (Fsp3).

  • Access novel IP space by replacing common phenyl or piperidine spacers.

Physicochemical Profile & Structural Analysis[1][2][3][4]

The 10-OBDA scaffold is bifunctional, featuring a ketone (C10) and a carboxylic acid (C8).[1] Its geometry forces substituents into specific vectors, unlike the free rotation of a substituted cyclohexane or phenyl ring.[1]

Table 1: Computed Physicochemical Properties
PropertyValueMedicinal Chemistry Implication
Formula C₁₁H₁₆O₃Low MW allows significant decoration.[1][2]
MW 196.24 DaFragment-like; ideal for FBDD.
cLogP ~1.6Favorable lipophilicity for CNS and oral bioavailability.
TPSA 54.37 ŲGood permeability; leaves room for polar additions.
Fsp3 0.91High saturation correlates with improved clinical success rates.
Rotatable Bonds 1 (Carboxyl)Highly rigid core; minimizes conformational entropy loss.
Vector Analysis

The angle between the C8-carbonyl and the C10-ketone is distinct. Unlike para-substituted benzenes (180°) or meta-substituted benzenes (120°), the bicyclo[4.3.1] framework projects substituents in a non-planar 3D arc.[1] This is particularly useful for:

  • GPCR Ligands: Mimicking the turn of peptide loops.

  • FKBP51 Inhibitors: The scaffold has demonstrated utility in binding large immunophilin pockets [1].

Experimental Protocols

Important Reactivity Note: Steric & Bredt's Rule Considerations

The [4.3.1] system is a medium-ring bridged bicycle.

  • Ketone Reactivity: The C10 ketone is sterically accessible but flanked by the bridgehead carbons. Nucleophilic attacks (Grignard, Hydride) generally proceed with high facial selectivity (exo/endo).[1]

  • Enolization: Avoid harsh thermodynamic enolization conditions. While not strictly violating Bredt's rule, the resulting enolate at the bridgehead can be energetically unfavorable and prone to polymerization or ring-opening side reactions.[1]

Protocol A: Library Generation (Amide Coupling First)

Rationale: The carboxylic acid is the most robust handle. Synthesizing the amide first allows for diverse "R1" groups before modifying the sensitive ketone.

Reagents:

  • 10-OBDA (1.0 eq)[1]

  • Amine (R-NH2) (1.2 eq)[1]

  • HATU (1.5 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF or DCM

Procedure:

  • Dissolution: Dissolve 10-OBDA (100 mg, 0.51 mmol) in anhydrous DMF (2 mL) under N₂ atmosphere.

  • Activation: Add DIPEA (266 µL, 1.53 mmol) followed by HATU (290 mg, 0.76 mmol). Stir at RT for 15 minutes. Observation: Solution typically turns slight yellow.[1]

  • Coupling: Add the desired amine (0.61 mmol). Stir at RT for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The product peak usually shifts to a higher retention time due to amide formation.

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine.[1] Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Amination at C10 (The "Diversity" Handle)

Rationale: Converting the ketone to an amine creates a secondary attachment point, ideal for PROTAC linkers or bifunctional inhibitors.[1]

Reagents:

  • Amide intermediate from Protocol A (1.0 eq)

  • Secondary Amine or Primary Amine (1.2 eq)[1]

  • STAB (Sodium Triacetoxyborohydride) (2.0 eq)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane)[1]

Procedure:

  • Imine Formation: In a sealed vial, dissolve the ketone intermediate in DCE (0.1 M). Add the amine and catalytic acetic acid. Stir for 1 hour at RT (or 40°C if the amine is sterically hindered).

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with sat. NaHCO₃ (aq).[1] Stir vigorously for 20 mins to decompose boron complexes.

  • Extraction: Extract with DCM (3x).

  • Note on Stereochemistry: This reaction typically yields a mixture of diastereomers (endo/exo alcohols if reduction competes, or amine isomers).[1] Separation by Prep-HPLC is usually required if a single isomer is needed.

Strategic Workflow Visualization

The following diagram illustrates the decision tree for utilizing 10-OBDA in a medicinal chemistry campaign, highlighting the divergence points for creating diverse libraries.

G Start 10-Oxobicyclo[4.3.1] decane-8-carboxylic acid PathA Path A: Amide Coupling (C8 Functionalization) Start->PathA HATU/Amine Lib1 Library 1: Amide Analogs (Varying R1) PathA->Lib1 PathB Path B: Ketone Modification (C10 Functionalization) RedAm Reductive Amination (C10-Amine) PathB->RedAm R2-NH2 / STAB Grignard Grignard Addition (C10-Tertiary Alcohol) PathB->Grignard R2-MgBr Reduction Stereoselective Reduction (C10-Secondary Alcohol) PathB->Reduction NaBH4 or L-Selectride Lib1->PathB Divergence Final1 Bifunctional Ligand (GPCR/Kinase) RedAm->Final1 Grignard->Final1 Final2 Rigid Linker (PROTACs) Reduction->Final2

Figure 1: Divergent synthesis workflow for 10-OBDA derivatives. Path A establishes the primary anchor, while Path B introduces 3D complexity.[1]

Case Study: Scaffold Hopping from Phenyl-Piperidine

Scenario: A lead compound contains a flexible phenyl-ethyl-piperidine linker. The compound suffers from rapid metabolic clearance (CYP450 oxidation on the phenyl ring) and low selectivity (promiscuous binding due to flexibility).[1]

Solution: Replace the phenyl ring with the 10-OBDA scaffold.

  • Hypothesis: The bicyclic core is metabolically robust (no aromatic hydroxylation). The fixed angle between C8 and C10 mimics the meta-substitution vector but adds bulk, filling the hydrophobic pocket more effectively.[1]

  • Execution:

    • The piperidine is coupled to the C8-acid (Protocol A).

    • The "ethyl" chain equivalent is introduced via reductive amination at C10 (Protocol B) or Wittig olefination followed by reduction.[1]

  • Outcome: The resulting analog typically exhibits:

    • Lower Cl_int: Due to removal of the aromatic ring.

    • Higher Selectivity: The rigid [4.3.1] framework cannot adopt the multiple conformations required to bind off-target proteins.

References

  • Bischoff, M., et al. (2014).[1] Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins.[1][3][4] Organic Letters. Available at: [Link][1]

  • PubChem. (n.d.).[5] 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid Compound Summary. National Library of Medicine.[5] Available at: [Link][1][5]

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Application Note: Structural Determination of Bicyclo[4.3.1]decane-8-carboxylic Acid Analogs via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography of bicyclo[4.3.1]decane-8-carboxylic acid analogs Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Structural Biologists, and Medicinal Chemists

Abstract

The bicyclo[4.3.1]decane scaffold represents a privileged, bulky, and rigid pharmacophore, increasingly utilized in medicinal chemistry to mimic adamantane or modulate lipophilicity in opioid receptor ligands. However, the globular nature of this bridged system often leads to plastic crystalline phases and rotational disorder, presenting significant challenges for X-ray diffraction (XRD). This guide details a self-validating protocol for the crystallization, data collection, and structural refinement of bicyclo[4.3.1]decane-8-carboxylic acid analogs, with a specific focus on exploiting carboxylic acid supramolecular synthons to anchor the lattice and resolving disorder in light-atom structures.

Introduction: The Crystallographic Challenge

Bicyclo[4.3.1]decane derivatives possess a unique "fat" geometry. Unlike planar aromatics that stack efficiently via


-

interactions, these aliphatic bridged systems rely on weaker van der Waals forces for packing.

Key Challenges:

  • Rotational Disorder: The globular shape allows the molecule to reorient within the lattice cavity with minimal energy penalty, often leading to high thermal motion or static disorder.

  • Lack of Directionality: Without strong polar handles, these molecules tend to form waxy solids rather than diffraction-quality single crystals.

  • Absolute Configuration: As chiral light-atom structures (C, H, O, N), determining absolute configuration requires careful radiation source selection.

The Solution: The 8-carboxylic acid moiety is the critical "crystallographic handle." It forms centrosymmetric dimers (


 graph set) via strong hydrogen bonds, effectively doubling the rigid unit size and reducing the degrees of freedom for rotation.

Phase I: Crystal Growth Strategy

The objective is to encourage the formation of the carboxylic acid dimer before precipitation.

Solvent Selection Matrix

Do not rely on random screening. Use a "Polarity-Interface" strategy. The carboxylic acid is polar; the bicyclic cage is lipophilic.

Solvent ClassSpecific SolventRoleSuitability
Primary (Good) Methanol, EthanolSolubilizes -COOH; H-bond donorHigh
Primary (Good) Acetone, THFSolubilizes cage; H-bond acceptorMedium
Antisolvent WaterForces hydrophobic aggregationCritical
Antisolvent Pentane/HexaneInduces slow crash-out of lipophilic cageMedium
Protocol: Controlled Vapor Diffusion (Sitting Drop)

Rationale: Vapor diffusion allows for a slower approach to supersaturation than evaporation, promoting ordered lattice formation over amorphous precipitation.

Materials:

  • Hampton Research Cryschem™ Plate (or equivalent 24-well plate).

  • Sealant tape.

  • Stereomicroscope.

Step-by-Step:

  • Preparation: Dissolve 5 mg of the analog in 100

    
    L of Methanol/THF (1:1). Ensure the solution is clear (filter through 0.22 
    
    
    
    m PTFE if necessary).
  • Reservoir Setup: Fill the reservoir well with 500

    
    L of 30% water in Methanol.
    
  • Drop Setup: Mix 1

    
    L of sample solution + 1 
    
    
    
    L of reservoir solution on the sitting drop post.
  • Sealing: Seal immediately with optical tape.

  • Incubation: Store at 4°C .

    • Why 4°C? Lower temperature reduces the solubility gradually and reduces the kinetic energy of the molecules, favoring the thermodynamically stable dimer form.

Visualization: Crystallization Logic Flow

CrystallizationLogic Start Dissolve Analog (MeOH/THF) Check Is solution clear? Start->Check Filter Filter (0.22 µm PTFE) Check->Filter No Method Vapor Diffusion (Sitting Drop) Check->Method Yes Filter->Method Condition Reservoir: 30% H2O in MeOH Temp: 4°C Method->Condition Observation Observe at 24h & 72h Condition->Observation ResultA Clear Drops Observation->ResultA ResultB Precipitate Observation->ResultB ResultC Crystals Observation->ResultC ActionA Increase Antisolvent (Go to 50% H2O) ResultA->ActionA ActionB Decrease Conc. or Switch to Slow Evap ResultB->ActionB ActionA->Method ActionB->Method

Figure 1: Decision tree for optimizing crystallization conditions for amphiphilic bicyclic acids.

Phase II: Data Collection & Strategy

For light-atom organic molecules, the choice of radiation and temperature is not trivial; it is deterministic for success.

Radiation Source Selection
  • Copper (Cu K

    
    , 
    
    
    
    Å):
    Preferred.
    • Reasoning: Stronger interaction with light atoms (C, N, O). If the molecule is chiral and lacks heavy atoms (S, P, Cl), Cu radiation is essential to observe sufficient anomalous scattering to determine Absolute Configuration (Flack parameter).

  • Molybdenum (Mo K

    
    , 
    
    
    
    Å):
    Use only if crystals are weakly diffracting at high angles or if the unit cell is extremely large (>25 Å axis), which is unlikely for these analogs.
Temperature Control

Mandatory: 100 K (or lower).

  • Causality: Bicyclo[4.3.1]decane rings act like molecular ball bearings. At room temperature, the thermal ellipsoids will be massive, obscuring bond lengths. Cryo-cooling freezes the ring puckering conformations.

Phase III: Structure Solution & Refinement

This is where the specific geometry of the bicyclo[4.3.1]decane system causes issues. The bridgehead carbons (C1 and C6) are fixed, but the ethylene bridge (C9-C10) or the propylene bridge (C2-C3-C4) often exhibit "flip-flop" disorder.

Handling Disorder (SHELXL Protocol)

If the electron density map shows elongated ellipsoids or split peaks for the ring carbons:

  • Identify the Disorder: Visualize the

    
     difference map. Look for "kidney bean" shaped density on methylene carbons.
    
  • Split the Model:

    • Select the disordered atoms (e.g., C2, C3, C4).

    • Assign them to PART 1 and PART 2.

    • Set initial occupancy to 0.5 (variable 21.00 in SHELX).

  • Restraints (The "Self-Validating" System):

    • Use SAME or SADI commands to ensure the bond lengths in the minor component (PART 2) match the major component (PART 1) or a standard geometry.

    • Example Command:SAME C1 > C5 C1' > C5'

    • Use EADP (Equivalent Atomic Displacement Parameters) if atoms are very close (<0.5 Å) to prevent the refinement from blowing up.

    • Use ISOR (Isotropic Restraint) only as a last resort for non-positive definite atoms.

Absolute Configuration Validation

For chiral analogs, you must validate the enantiomer assignment.

  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct structure.
    • 
      : Inverted structure (flip the model).
      
    • 
      : Racemic twin or wrong space group.
      
  • Hooft Parameter (

    
    ):  Often more robust for light-atom structures using Cu radiation.
    
Visualization: Refinement Workflow

RefinementCycle Data HKL Data (Cu Source) Solve Structure Solution (SHELXT) Data->Solve Refine1 Isotropic Refinement (SHELXL) Solve->Refine1 Check Check Difference Map (Fo-Fc) Refine1->Check Disorder Disorder Detected? Check->Disorder Model Apply PART 1/2 Add SAME/SADI Disorder->Model Yes (Split peaks) Aniso Anisotropic Refinement Add H atoms Disorder->Aniso No Model->Refine1 Re-refine Final Finalize Check Flack Param Aniso->Final

Figure 2: Iterative refinement cycle focusing on disorder modeling for globular organic cages.

References

  • Parsons, S., & Flack, H. D. (2004). Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61. Link

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. (Standard text for disorder modeling).
  • Görbitz, C. H. (2002). Carboxylic acid dimers in crystal structures. Acta Crystallographica Section B, 58(5), 849-854.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[1] Link

  • Momose, T., et al. (Synthesis context for bicyclo[4.3.1] systems - referenced for chemical grounding). Chemical Pharmaceutical Bulletin, 26(1), 288-295.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Bicyclo[4.3.1]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational Operator: Senior Application Scientist Ticket ID: BICYCLO-431-SYNTH[1]

Welcome to the Bicyclo[4.3.1]decane Synthesis Hub

You have reached the Tier 3 Technical Support for bridged bicyclic systems. The bicyclo[4.3.1]decane skeleton is a deceptively complex scaffold found in the core of caryolanes , taxane substructures, and alkaloids like daphnicyclidin A .[1]

Unlike the more common bicyclo[3.3.1]nonanes (which exist comfortably in twin-chair conformations), the [4.3.1] system introduces a unique "medium-ring" bridge strain. This results in two primary failure modes reported by our users:

  • Regiochemical Scrambling: Competition between fused (e.g., [5.3.0]) and bridged products.

  • Stereochemical Drift: Difficulty controlling exo/endo selectivity due to the flexibility of the four-carbon bridge.

Select a Troubleshooting Ticket below to resolve your specific experimental bottleneck.

Ticket #01: Ring Construction Failures (The RCM Route)

User Report: "I’m attempting a Ring-Closing Metathesis (RCM) to close the 4-carbon bridge, but I'm isolating the fused bicyclo[5.3.0]decene or oligomers instead."

Root Cause Analysis

The formation of the bicyclo[4.3.1] system via RCM is thermodynamically fighting against the formation of less strained, fused ring systems. If your precursor allows for a 5-membered ring closure (via ring contraction or alternative metathesis pathways), the catalyst will prefer that pathway.[1] Furthermore, the conformational pre-organization of the tether is critical.[1]

The Fix: The "Syn-Vinyl" Template Effect

You must force the reactive alkene termini into proximity using the stereochemistry of the cyclohexane ring.

Protocol: Stereoselective RCM for Caryolane Cores Reference: Goldring & Paden, Tetrahedron Lett. 2011 [1].[1][2]

Prerequisites:

  • Substrate: A cyclohexane ring substituted with syn-1,3-vinyl groups.[1] The syn relationship forces the chains axial/equatorial in a way that directs them toward the same face.

  • Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).

Step-by-Step Workflow:

  • Concentration Control: Perform the reaction at high dilution (0.002 M to 0.005 M ) in degassed DCM. High concentration favors intermolecular oligomerization (ADMET).

  • Catalyst Addition: Add G-II (5–10 mol%) in two portions:

    • Portion A: At T=0.

    • Portion B: After 2 hours of reflux.

    • Reasoning: The bulky bridgehead formation is slow; catalyst death often occurs before conversion is complete.

  • Temperature: Reflux (40 °C) is mandatory. Room temperature often stalls at the non-productive conformer.

  • Quench: Use ethyl vinyl ether to quench the active ruthenium carbene before concentration to prevent isomerization during workup.

Data Validation Table:

Parameter Optimal Range Consequence of Deviation
Concentration 2–5 mM >10 mM leads to >40% dimer formation.[1]
Diene Geometry syn-1,3 anti-1,3 leads to 0% yield (chains point away).[1]

| Alkene Type | Terminal (Type I) | Sterically hindered internal alkenes fail to close the bridge. |

Ticket #02: Stereocontrol in [4+3] Cycloadditions

User Report: "I am using an oxyallyl cation [4+3] approach. The yield is good, but I cannot control the endo/exo selectivity at the bridgehead."

Root Cause Analysis

In [4+3] cycloadditions involving furan or cyclopentadiene, the "compact" vs. "extended" transition state determines stereochemistry.[1] However, for [4.3.1] systems (often formed via Type II [5+2] or specific [4+3] expansions), the large ring size erodes the energy difference between these transition states.

The Fix: Thermodynamically Controlled Isomerization

Recent work on oxidopyridinium ions [2] suggests that while regioselectivity is high, diastereoselectivity is often kinetically poor but thermodynamically resolvable.[1]

Troubleshooting Flow:

  • Check the Diene: Are you using a cyclic diene?

    • Yes: Expect exo products due to bridge repulsion.

    • No (Acyclic diene): Selectivity will be low.[1]

  • Temperature Modulation:

    • Run the reaction at -78 °C initially.

    • If selectivity is poor, heat to reflux .[1] The [4.3.1] system often allows for retro-Mannich or retro-Aldol type equilibration to the thermodynamic isomer (usually the exo-bridgehead).

Visualizing the Pathway

G Start Substrate: Oxidopyridinium + Diene TS_Compact TS: Compact (Endo) High Steric Clash Start->TS_Compact Low T (<0°C) TS_Extended TS: Extended (Exo) Lower Energy Start->TS_Extended High T (>60°C) Prod_Thermo Thermodynamic Product (Bicyclo[4.3.1]) Start->Prod_Thermo Equilibration Prod_Kinetic Kinetic Product (Mix) TS_Compact->Prod_Kinetic TS_Extended->Prod_Thermo Prod_Kinetic->Start Reversible (Retro-[4+3])

Caption: Decision pathway for stereocontrol in [4+3] cycloadditions. High temperatures favor the thermodynamic exo-adduct via reversible pathways.

Ticket #3: The "Anti-Bredt" Bridgehead Challenge

User Report: "I need to install a double bond at the bridgehead (C1-C2) for a natural product target, but elimination reactions are failing."

Technical Insight

A double bond at the bridgehead of a bicyclo[4.3.1]decane is formally an anti-Bredt olefin .

  • Rule of Thumb: Wiseman’s rule states that bridgehead alkenes are isolable if

    
     (where 
    
    
    
    is the sum of atoms in the bridges).
  • Calculation for [4.3.1]: 4 + 3 + 1 = 8.

  • Verdict: The alkene is theoretically stable but highly strained and kinetically reactive [3]. Standard E2 eliminations will fail because the transition state cannot achieve anti-periplanar geometry without breaking the ring.

The Fix: The Silyl-Triflate Fluoride Trigger

Do not rely on base-mediated elimination. Use the Garg Protocol (adapted for medium rings) [4] to generate the strained alkene as a transient intermediate, which must be trapped immediately.[1]

Protocol: Transient Bridgehead Functionalization

  • Precursor Synthesis: Install a Trimethylsilyl (TMS) group at C1 and a Triflate (OTf) at C2 (or vice versa).

  • Reaction Setup:

    • Solvent: Acetonitrile (dry).

    • Trap: Furan or Azide (must be present in excess before triggering).

    • Trigger: CsF or TBAT (Tetrabutylammonium difluorotriphenylsilicate).

  • Mechanism: Fluoride attacks the TMS, generating a localized carbanion that kicks out the triflate.[1] This forces the formation of the twisted bridgehead olefin.

  • Result: The olefin will immediately undergo cycloaddition with the trap, functionalizing the bridgehead.[1]

Frequently Asked Questions (FAQs)

Q: Which conformation does bicyclo[4.3.1]decane adopt? A: It exists in a Chair-Chair conformation, but it is distorted.[1] Unlike [3.3.1] which suffers from severe transannular hydride shifts, the [4.3.1] extra carbon relieves some face-to-face strain but increases torsional strain in the 4-carbon bridge.

Q: Can I use intramolecular Heck reactions to close this ring? A: Yes, but only for aza- analogs. The 7-azabicyclo[4.3.1]decane skeleton has been successfully synthesized using Pd-catalyzed intramolecular Heck reactions starting from tropone-iron complexes [5].[1] The nitrogen atom reduces transannular steric clash compared to the all-carbon skeleton.

Q: Why is my Rh(I)-catalyzed [5+2] giving me a [5.3.0] system? A: If you are using a vinylcyclopropane (VCP) and an alkene, the "normal" [5+2] gives 5,7-fused systems.[3] To get the bridged [4.3.1] system, you must use a cis-allene-VCP substrate.[1][3] The allene geometry alters the insertion trajectory, favoring the bridged species [6].

References

  • Goldring, W. P. D., & Paden, W. T. (2011).[1][2] A ring-closing metathesis approach to the bicyclo[4.3.1]decane core of caryolanes. Tetrahedron Letters, 52(8), 859-862.[2] Link

  • Kincaid, J. R., et al. (2021).[1] Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4 + 3) Cycloaddition of Oxidopyridinium Ions.[4][5] The Journal of Organic Chemistry, 86(10), 7028-7037.[4] Link[4]

  • Warner, P. M. (2016). Bredt's Rule. Journal of Chemical Education, 93(1), 220-221.[1] Link

  • Hamlin, A. M., et al. (Garg Lab). (2024).[1] Kinetic Stability and Synthesis of Anti-Bredt Olefins.[6] Science (Contextual adaptation of general anti-Bredt methodologies to medium rings). Link[7]

  • Sheridan, M. C., et al. (2023).[1] Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.[8][9] Beilstein Journal of Organic Chemistry, 19, 1615-1621.[1] Link

  • Li, Z., et al. (2019). Rhodium(I)-Catalyzed Bridged [5+2] Cycloaddition of cis-Allene-vinylcyclopropanes to Synthesize the Bicyclo[4.3.1]decane Skeleton.[3] Angewandte Chemie International Edition, 58(30). Link

Sources

improving the efficiency of intramolecular aldol condensation for bicyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Intramolecular Aldol Condensation Topic: Optimization & Troubleshooting for Bicyclic Ketone Synthesis (Robinson Annulation / Hajos-Parrish Protocols)

Introduction: The Bicyclic Challenge

Welcome to the Technical Support Center. This guide addresses the critical bottleneck in synthesizing bicyclic scaffolds (e.g., Wieland-Miescher ketone derivatives): the Intramolecular Aldol Condensation .

While the Michael addition (Step 1) establishes the carbon skeleton, the subsequent Aldol cyclization (Step 2) determines the ring topology, stereochemistry, and yield. This guide treats the reaction as a manipulatable system of equilibria, governed by Baldwin’s Rules , Enamine/Enolate Kinetics , and Water Management .

Diagnostic Workflow

Before altering conditions, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Failure Mode Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Product the Ketol (Alcohol) or Enone (Alkene)? Check1->Check2 Yes Issue1 ISSUE: Thermodynamic Stall (Reversibility) Check1->Issue1 No (Stalled) Check3 Is Enantioselectivity (ee) Low? Check2->Check3 Formed Enone Issue2 ISSUE: Dehydration Failure (The 'Ketol Trap') Check2->Issue2 Stuck at Ketol Issue3 ISSUE: Kinetic/Solvent Error (Parasitic Equilibria) Check3->Issue3 Yes (Low ee) Action1 Action: Water Removal (Dean-Stark / Sieves) Issue1->Action1 Action2 Action: Acid-Catalyzed Elimination (pTSA / H2SO4) Issue2->Action2 Action3 Action: Lower Temp / Change Solvent (DMSO vs DMF) Issue3->Action3

Caption: Logical decision tree for diagnosing aldol condensation failures in bicyclic ketone synthesis.

Module 1: Reaction Stalled or Low Conversion

Symptom: Starting material (triketone) remains; equilibrium favors the open chain.

Q: Why is the reaction stopping at 50% conversion? A: The intramolecular aldol step is reversible. The accumulation of water (a byproduct of the condensation) drives the retro-aldol reaction.

  • Thermodynamic Control: In 6-membered ring formation (e.g., Wieland-Miescher), the ring closure is often thermoneutral or slightly endothermic until dehydration occurs.

  • Solution: You must break the equilibrium by removing water.[1]

Troubleshooting Protocol:

Method Applicability Technical Note
Dean-Stark Trap High-temp, Base-catalyzed Use Benzene/Toluene. Only works if your substrate survives reflux (>80°C).
Molecular Sieves (4Å) Low-temp, Proline-catalyzed Critical: Proline can adsorb onto sieves. Use activated powdered sieves in a catalyst-rich environment (10-20 mol%).

| Chemical Drying | General | Add acetic anhydride or trifluoroacetic anhydride (in acid catalysis) to chemically scavenge water. |

Module 2: Regioselectivity & Ring Size (Baldwin’s Rules)

Symptom: Formation of the wrong ring size (e.g., bridged bicyclic instead of fused) or polymerization.

Q: Why am I getting a bridged system instead of the fused 6,6-system? A: You are fighting Baldwin’s Rules for Ring Closure . The geometry of the enolate attack onto the ketone carbonyl determines feasibility.

  • The Rule: 5-exo-trig and 6-endo-trig are favored. 5-endo-trig is disfavored.[2][3]

  • The Fix: If you are forming a 5-membered ring, ensure the nucleophile attacks outside the ring (exo). For 6-membered rings, endo attack is permissible.[4]

Regioselectivity Check:

  • Kinetic Control (LDA, -78°C): Forms the less substituted enolate. Favors attack from the methyl group (if available).

  • Thermodynamic Control (NaOEt, Reflux): Forms the more substituted enolate. Favors fused ring systems.

Module 3: The "Ketol Trap" (Dehydration Failure)

Symptom: You isolated a white solid (Ketol) instead of the expected oil (Enone). The mass spec shows M+18 relative to the target.

Q: The reaction worked, but I have an alcohol group. How do I force the double bond? A: In the Hajos-Parrish protocol, the reaction often stops at the bicyclic ketol (aldol adduct) because the elimination of water is not catalyzed by proline effectively at room temperature.

The Two-Stage Fix (Eder-Sauer-Wiechert Modification): Do not try to force the elimination in the first step if you are doing asymmetric synthesis.

  • Step 1 (Cyclization): Run with Proline/DMF at RT. Isolate the Ketol.

  • Step 2 (Dehydration): Dissolve the Ketol in Benzene or Toluene. Add catalytic p-Toluenesulfonic acid (pTSA). Reflux for 30-60 mins.

Mechanism of Dehydration (E1cB vs E1):

  • Base (E1cB): Requires an acidic

    
    -proton.[1][5] If your 
    
    
    
    -position is quaternary, base-catalyzed dehydration will fail .
  • Acid (E1/E2): Protonates the -OH, making it a good leaving group (

    
    ).[1] This is required for quaternary centers.
    

Module 4: Enantioselectivity (Low ee%)

Symptom: Product is racemic or has low optical rotation.

Q: Why is my Proline catalyst giving <50% ee? A: This is usually a solvent or concentration issue leading to "parasitic" equilibria or non-linear effects.

Critical Parameters:

  • Solvent: DMSO and DMF are standard. Avoid protic solvents (MeOH, EtOH) for the asymmetric step; they disrupt the hydrogen-bonding transition state required for stereocontrol.

  • Concentration: High concentration (>1.0 M) can lead to intermolecular aldol side-reactions (polymerization) which are non-selective.

  • Temperature: The Hajos-Parrish reaction should be run at Room Temperature (20-25°C) . Heating degrades the enamine transition state stereocontrol.

Visualizing the Mechanism (Hajos-Parrish)

Understanding the Enamine Mechanism is vital for troubleshooting stereochemistry.[6]

HajosParrish Substrate Triketone Enamine Enamine Intermediate (Chiral Induction) Substrate->Enamine + Proline - H2O Proline L-Proline Imine Iminium Ion (Cyclized) Enamine->Imine Intramolecular C-C Bond Form Imine->Proline Catalyst Regeneration Ketol Aldol Adduct (Ketol) Imine->Ketol Hydrolysis (+ H2O) Enone Bicyclic Enone (Final Product) Ketol->Enone Acid/Base - H2O (Elimination)

Caption: The Proline-catalyzed pathway. Note that 'Ketol' is often the stable intermediate requiring a separate dehydration step.

Standard Operating Procedure: Optimized Hajos-Parrish Reaction

Objective: Synthesis of (S)-Wieland-Miescher Ketone (WMK).

Step 1: Asymmetric Cyclization

  • Reagents: Suspend the triketone (2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione) in anhydrous DMF (3.0 mL per mmol).

  • Catalyst: Add (S)-(-)-Proline (3 mol%).

    • Note: Ensure Proline is finely ground.

  • Reaction: Stir at 20-25°C for 20-48 hours.

    • Checkpoint: Monitor TLC. The starting triketone is polar; the ketol is slightly less polar.

  • Workup: Pour into cold water. Extract with EtOAc. The product (Ketol) is often a solid.

    • Yield Target: >95% Chemical Yield, >90% ee (at Ketol stage).

Step 2: Dehydration (If Enone is required) [1]

  • Reagents: Dissolve Ketol in Toluene.

  • Catalyst: Add pTSA (1 mol%).

  • Reaction: Reflux with a Dean-Stark trap for 1 hour.

  • Workup: Wash with NaHCO3 (sat), dry over MgSO4, concentrate.

References

  • Hajos, Z. G., & Parrish, D. R. (1974).[6][7] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Link

  • Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link

  • List, B. (2002).[6] Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Baldwin, J. E. (1976).[2][4] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. Link

Sources

Technical Support Center: Advanced Catalytic Hydrogenation of Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Advanced Troubleshooting & Methodology Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary

Hydrogenating substituted bicyclic systems (e.g., decalins, hydrindanes, indoles, quinolines) presents a unique dichotomy: Thermodynamics vs. Kinetics . Unlike simple olefins, these scaffolds possess rigid conformational locks and heteroatoms that can either direct the catalyst to a specific face (haptophilicity) or poison the active site entirely.

This guide moves beyond basic "add H2 and stir" instructions. We address the three most common support tickets we receive:

  • Stereochemical Inversion: "Why did I get the cis-isomer when I needed trans?"

  • Heterocycle Stalling: "My indole reduction stopped at 50% conversion."

  • Regioselectivity Failure: "I reduced the wrong ring."

Module 1: Stereochemical Control (The "Cis/Trans" Paradox)

The Core Mechanism

In bicyclic systems, the stereochemical outcome is dictated by how the substrate lands on the catalyst surface.

  • Steric Approach Control: The catalyst binds to the least hindered face (convex face).

  • Haptophilic Control: A polar functional group (OH, COOH, NH2) "anchors" the molecule to the catalyst surface, forcing hydrogen addition from that same face, even if it is sterically crowded.

Troubleshooting Guide: Controlling Ring Fusion
SymptomProbable CauseCorrective Action
Excess cis-decalin/hydrindane Kinetic Control: Syn-addition of H2 occurred on the most accessible face without isomerization.Switch to Thermodynamic Control: 1. Increase Temperature (>80°C).[1] 2. Use Pd/C (promotes isomerization via reversible dehydrogenation).[1] 3. Switch to acidic media (allows enol-mediated equilibration).[1]
Excess trans-decalin/hydrindane Thermodynamic Control: The catalyst allowed the product to equilibrate to the lower energy trans-fused system.Enforce Kinetic Control: 1. Lower Temperature (<25°C).[1][2] 2. Use PtO2 (Adams' Catalyst) or Rh/C. These metals are less prone to reversible dehydrogenation than Pd.[1] 3. Increase H2 pressure to accelerate reduction over isomerization.[1]
Unexpected "Syn" to Alcohol Haptophilic Effect: A hydroxyl group coordinated to the catalyst, directing H2 to the same face.[3][4]Block the Anchor: 1. Protect the alcohol as an acetate or silyl ether to remove the haptophilic interaction. 2. Use a non-polar solvent (Hexane) to discourage polar binding.[1]
Visualizing Haptophilicity

The diagram below illustrates how a hydroxyl group overrides steric hindrance.

Haptophilicity cluster_0 Scenario A: Steric Control (Protected) cluster_1 Scenario B: Haptophilic Control (Unprotected) Substrate_A Substrate-OR (Steric Bulk) Catalyst_A Catalyst Surface Substrate_A->Catalyst_A Steric Repulsion Product_A H2 adds to Opposite Face Catalyst_A->Product_A Anti-to-group addition Substrate_B Substrate-OH (Anchor Group) Catalyst_B Catalyst Surface Substrate_B->Catalyst_B Coordination (O-Metal bond) Product_B H2 adds to Same Face Catalyst_B->Product_B Syn-to-group addition

Figure 1: Mechanism of Haptophilic Direction vs. Steric Control. Protecting the anchor group inverts stereoselectivity.

Module 2: Heterocycle Hydrogenation (Indoles & Quinolines)

The "Stalling" Phenomenon

Issue: You are hydrogenating an indole to an indoline.[1][5] The reaction starts fast but stops dead at 40-60% conversion. Adding more catalyst does not help.[1] Diagnosis: Product Inhibition (Self-Poisoning). The product (indoline) is a stronger Lewis base than the starting material (indole). The secondary amine of the indoline binds irreversibly to the catalyst surface, blocking active sites.

The "Acid Spike" Protocol

To prevent amine poisoning, you must protonate the nitrogen species. This prevents strong coordination to the metal.

Step-by-Step Protocol:

  • Solvent System: Methanol or Ethanol.[1]

  • Catalyst: 5-10 wt% Pd/C or Pt/C.

  • The Additive: Add 1.0 - 1.1 equivalents of Methanesulfonic acid (MsOH) or H3PO4 .[1]

    • Why? The acid protonates the basic nitrogen. The ammonium salt does not bind strongly to the catalyst surface.

    • Note: Avoid HCl if using Pd, as Cl- ions can poison Pd via the halide effect.

  • Pressure: 50-100 psi H2.

  • Workup: Upon completion, neutralize the mixture with aqueous NaHCO3 after filtering off the catalyst to release the free base.

Decision Matrix: Catalyst Selection for Heterocycles

CatalystSelection Start Start: Bicyclic Heterocycle Q1 Is the ring electron-deficient? (e.g., Pyridine, Quinoline) Start->Q1 Q2 Is the ring electron-rich? (e.g., Indole, Furan) Start->Q2 Res1 Use Pd/C + Acid (Protonation activates ring) Q1->Res1 Standard Res2 Use Rh/C or PtO2 (Avoid Acid if acid-sensitive) Q1->Res2 Halogenated Substrate Q2->Res1 Stalling observed Res3 Use Raney Nickel (High Pressure/Temp) Q2->Res3 Sulfur present

Figure 2: Catalyst selection logic based on electronic properties of the heterocycle.

Module 3: Common FAQs & Troubleshooting

Q: I am hydrogenating a bicyclic ketone. Why is the reaction rate so slow in Toluene compared to Methanol? A: This is a solubility vs. adsorption issue.[1]

  • H2 Solubility: Hydrogen gas is actually more soluble in toluene than methanol.[1]

  • Adsorption: However, in non-polar solvents (Toluene), the polar substrate aggregates or solvates poorly, reducing its interaction with the polar catalyst surface.

  • Fix: Use a mixture. Toluene/Methanol (1:1) often balances H2 solubility with substrate availability.[1]

Q: My substrate contains a Benzyl Ether (OBn) protecting group. How do I hydrogenate the double bond without cleaving the OBn? A: You must tune the catalyst activity.

  • Avoid: Pd/C (It is the gold standard for debenzylation).[1]

  • Use: PtO2 (Adams' Catalyst) or Rh/Al2O3 .[1] These metals effectively reduce olefins but are kinetically slow at cleaving benzylic C-O bonds under neutral conditions.[1]

  • Tip: Add a trace of amine (e.g., Triethylamine) to poison the highly active sites responsible for hydrogenolysis.

Q: I suspect "Mass Transfer Limitation." How do I confirm it? A: Perform a linear dependence test.

  • Run the reaction at 500 RPM. Measure rate.

  • Run the reaction at 1000 RPM. Measure rate.

  • Result: If the rate doubles (or significantly increases), you are mass-transfer limited (gas-to-liquid).[1] You need better agitation or a baffled reactor.[1] If the rate stays the same, you are kinetically limited (chemical reaction is the bottleneck).

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (The definitive text on heterogeneous catalyst selection).

  • Li, C. W., et al. (2022).[1][6] Haptophilicity and Substrate-Directed Reactivity in Diastereoselective Heterogeneous Hydrogenation.[1] ACS Catalysis, 12, 7668–7684.[1] Link

  • Fache, F., et al. (2016).[1] Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.[1] Green Chemistry, 18, 1-10.[1] Link

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1] (Source for cis/trans decalin selectivity data).

  • Crabtree, R. H. (1979).[1] Iridium compounds in catalysis. 4. Inverted stereoselectivity in hydrogenation with [Ir(cod)py(PCy3)]PF6.[1] Accounts of Chemical Research. Link

Sources

Technical Support Center: A-Z Guide to Resolving Diastereomers of Bicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of resolving diastereomers of bicyclo[4.3.1]decane derivatives. This rigid, bridged ring system is a cornerstone in many modern pharmaceutical compounds and natural product syntheses.[1][2][3] However, its conformational constraints often lead to diastereomers with minute differences in their physicochemical properties, making their separation a significant hurdle.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational questions to deep-dive troubleshooting for both chromatographic and crystallization-based resolution techniques.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating diastereomers of bicyclo[4.3.1]decane derivatives?

The core difficulty lies in the structural rigidity of the bicyclo[4.3.1]decane scaffold. Unlike more flexible acyclic or monocyclic systems, the fixed spatial arrangement of substituents often results in diastereomers with very similar polarity, size, and shape. This leads to nearly identical behavior in standard separation techniques. Key challenges include:

  • Minimal Polarity Differences: The rigid framework means that stereocenters can be positioned in a way that their influence on the overall molecular dipole moment is negligible between diastereomers, making standard normal-phase chromatography challenging.[4]

  • Similar Solubilities: Diastereomers often co-precipitate or form solid solutions, complicating separation by crystallization.[5]

  • Analytical Ambiguity: Overlapping signals in standard 1H NMR spectra can make accurate determination of the diastereomeric ratio (d.r.) difficult or even impossible without advanced techniques.[6]

Q2: Which analytical techniques are best for the initial assessment of the diastereomeric ratio (d.r.)?

Accurate d.r. determination is crucial before attempting any preparative separation.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A preliminary screen using both normal-phase (e.g., silica, cyano) and reverse-phase (e.g., C18) columns can often reveal baseline or partial separation, allowing for reliable integration.

  • High-Field NMR Spectroscopy: While standard 1H NMR may show overlapping multiplets, certain advanced experiments can provide clear quantification.[6] Techniques like Band-Selective Pure Shift NMR can collapse complex multiplets into singlets, dramatically improving spectral resolution and allowing for precise integration even with small chemical shift differences.[7][8][9] Changing the NMR solvent (e.g., from CDCl3 to C6D6 or d8-THF) can also sometimes induce sufficient chemical shift separation between diastereomeric protons.[9]

  • Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be a powerful analytical tool, particularly for chiral and achiral separations in the pharmaceutical industry.[10][11][]

Q3: When should I choose preparative chromatography over diastereomeric crystallization?

This decision depends on scale, purity requirements, and the nature of your compound.

Factor Choose Preparative Chromatography Choose Diastereomeric Crystallization
Scale Ideal for small to medium scale (mg to several grams).More scalable and cost-effective for large quantities (multi-gram to kg).[13]
Compound Properties Applicable to a wide range of compounds, including oils and non-crystalline solids.Requires a solid compound that can form high-quality crystals.[14]
Development Time Method development can be faster, especially with automated screening systems.Can be iterative and time-consuming, requiring extensive solvent and condition screening.[15]
Purity Can often achieve >99% purity in a single run with an optimized method.Purity can be excellent but may require multiple recrystallization steps to remove the co-precipitating diastereomer.
Functional Groups Broadly applicable.Most effective if the molecule contains an acidic or basic handle to form diastereomeric salts with a resolving agent.[16][17]

Part 2: Troubleshooting Guide: Preparative Chromatography

Problem: I see only one spot on TLC and a single peak on my achiral HPLC column. How can I separate my diastereomers?

This is a classic sign of very closely related polarities. Standard silica gel is often insufficient. Here is a systematic approach to developing a separation method.

cluster_hplc HPLC Optimization start Start: Co-eluting Diastereomers sfc_check Do you have access to SFC? start->sfc_check sfc Run SFC Screen (e.g., Diol, 2-EP columns) sfc_check->sfc Yes hplc Optimize HPLC Conditions sfc_check->hplc No result Separation Achieved sfc->result phase 1. Change Stationary Phase (Try Cyano (CN), Diol, or PFP columns) hplc->phase solvent 2. Modify Mobile Phase (Switch Hexanes for Toluene; Add minor % of MeOH/IPA; Use DCM-based systems) phase->solvent additive 3. Use Additives (0.1% TFA or Acetic Acid for acidic cpds; 0.1% DEA or NH4OH for basic cpds) solvent->additive additive->result

Caption: Decision workflow for resolving co-eluting diastereomers.

Expert Insights:

  • Try Supercritical Fluid Chromatography (SFC) First: SFC has emerged as a superior technique for separating diastereomers of drug-like molecules.[10] It uses supercritical CO2 as the main mobile phase, which has different solvating properties than traditional liquid phases.[] This often results in unique and enhanced selectivity. Screening a small set of columns (e.g., silica, diethylaminopropyl, 2-ethylpyridine) on an analytical SFC system can quickly reveal a viable separation that can be scaled to preparative purification.[18]

  • Change the Stationary Phase: If SFC is not an option, move beyond standard silica.

    • Pentafluorophenyl (PFP) or Cyano (CN) phases can offer different selectivity through π-π and dipole-dipole interactions, which can differentiate subtly different electronic distributions between diastereomers.[19]

  • Rethink Your Mobile Phase:

    • Swap Solvents: Sometimes, simply replacing hexane with toluene or dichloromethane in the mobile phase can introduce new interactions (like π-stacking with toluene) that improve resolution.[4]

    • Use Alcohol Modifiers: Adding a small percentage (0.5-2%) of methanol or isopropanol to a hexane/ethyl acetate system can sharpen peaks and sometimes significantly alter selectivity.[4]

Part 3: Troubleshooting Guide: Diastereomeric Crystallization

Problem: I've screened ten different solvents, and my compound either remains an oil or gives me crystals with the original diastereomeric ratio.

This is a common and frustrating scenario. It suggests that the intrinsic crystal packing energies of the two diastereomers are too similar. The solution is to introduce a new chiral element to create a new pair of diastereomers with drastically different physical properties.

The most reliable method is to react your diastereomeric mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[16][17] These salts have fundamentally different crystal lattice interactions and, therefore, different solubilities, making separation by fractional crystallization feasible.[20][21]

start Start: Diastereomeric Mixture (e.g., (R,R)-A + (R,S)-A) react React with Chiral Resolving Agent (e.g., (+)-B) start->react form Form Diastereomeric Salts ((R,R)-A:(+)-B) + ((R,S)-A:(+)-B)) react->form separate Separate by Fractional Crystallization (Exploit different solubilities) form->separate isolate Isolate Less Soluble Salt (e.g., (R,R)-A:(+)-B) separate->isolate cleave Cleave Resolving Agent (Acid/Base Wash) isolate->cleave end Pure Diastereomer ((R,R)-A) cleave->end

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[14]

Expert Insights:

  • Choosing a Resolving Agent: The choice is critical and depends on the functionality of your bicyclo[4.3.1]decane derivative.

Your Compound Type Recommended Resolving Agents Rationale
Contains a Basic Group (e.g., Amine) Tartaric acid derivatives (DBTA, DPTTA), Camphorsulfonic acid, Mandelic acidThese readily available chiral acids will form salts with your basic compound.[16]
Contains an Acidic Group (e.g., Carboxylic Acid) Chiral amines like (R/S)-1-phenylethylamine, Brucine, QuinineThese chiral bases effectively form salts with acidic molecules.[17]
Contains an Alcohol Group Chiral acids (e.g., camphorsultam-phthalic acid) for derivatization into diastereomeric esters.Covalent derivatization is necessary if salt formation is not possible. The resulting esters can then be separated by chromatography or crystallization.[13]
  • Troubleshooting Crystallization:

    • Problem: No Crystals Form. The solution may be too dilute, or the solvent is too good for both salts. Try slowly evaporating the solvent or introducing an anti-solvent (a solvent in which the salts are poorly soluble) dropwise.[5]

    • Problem: Oiling Out. This occurs when the salt's melting point is below the crystallization temperature. Try using a more dilute solution or cooling the solution much more slowly.[5]

Part 4: Key Experimental Protocols

Protocol 1: Analytical SFC Method Screening

Objective: To rapidly screen for separation of bicyclo[4.3.1]decane diastereomers.

Instrumentation: Analytical SFC system with UV detector and multiple column switching capability.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the diastereomeric mixture in a suitable solvent (e.g., Methanol or IPA/Hexane).

  • Column Set: Use a standard screening set:

    • Diol

    • 2-Ethylpyridine (2-EP)

    • Amino

    • Silica

  • Mobile Phase: Supercritical CO2 (A) and a co-solvent (B), typically Methanol.

  • Screening Gradient:

    • Time (min) | %B (Methanol)

    • --- | ---

    • 0.0 | 5

    • 5.0 | 40

    • 5.1 | 5

    • 6.0 | 5

  • Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 220 nm and 254 nm

  • Analysis: Review the chromatograms from each column. A successful "hit" is any degree of peak separation. This method can then be optimized (e.g., by switching to an isocratic hold) and scaled directly to preparative SFC for purification.[]

Protocol 2: General Procedure for Diastereomeric Salt Crystallization

Objective: To separate a basic bicyclo[4.3.1]decane derivative using a chiral acid.

  • Salt Formation: In a flask, dissolve the diastereomeric mixture (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-Mandelic Acid, 0.5-1.0 equivalents) in a minimal amount of the same solvent.

  • Mixing: Warm both solutions gently and combine them. Stir the resulting solution at an elevated temperature for 30 minutes.

  • Controlled Cooling: Slowly cool the solution to room temperature. If no crystals form, allow the flask to stand undisturbed overnight. If needed, cool further to 0-4 °C.

  • Inducing Crystallization: If no solid appears, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).[5]

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Analysis: Dry the crystals and mother liquor separately. Analyze the diastereomeric purity of each fraction by HPLC or NMR to determine the efficiency of the resolution. The process may need to be repeated (recrystallization) to achieve high purity.[15]

References

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-4. Available from: [Link]

  • Paudel, L., et al. (2013). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Available from: [Link]

  • Academia.edu. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Available from: [Link]

  • Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. Available from: [Link]

  • Berger, T. A., et al. (2008). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1203(1), 105-113. Available from: [Link]

  • Morris, G. A., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. Available from: [Link]

  • Wikipedia. Supercritical fluid chromatography. Available from: [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. In P-Stereogenic Ligands in Enantioselective Catalysis. Available from: [Link]

  • Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available from: [Link]

  • Saigo, K., et al. (2025). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. Available from: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Available from: [Link]

  • JoVE. (2025). Video: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • Waters Corporation. (n.d.). Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Available from: [Link]

  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Available from: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available from: [Link]

  • Chemistry LibreTexts. (2019). 5.14: Diastereomers and Optical Resolution. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. Available from: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available from: [Link]

  • Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]

  • Sarpong, R., et al. (2015). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. PMC. Available from: [Link]

Sources

Technical Guide: HPLC Method Development for 10-Oxobicyclo[4.3.1]decane-8-carboxylic Acid

[1]

To: Research Scientists, Method Development Chemists, and QC Analysts From: Technical Support Center (Senior Application Scientist Desk) Subject: Comprehensive Analysis Strategy for Bridged Keto-Acids

Executive Summary & Molecule Profile[1]

Analyzing 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid presents a classic "stealth" challenge in HPLC. Unlike aromatic drugs with strong UV absorbance, this molecule lacks a conjugated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">




Successful analysis requires navigating three competing physical properties:

  • Weak Chromophore: Standard UV detection at 254 nm will fail.

  • Acidity: The carboxylic acid (C8 position) causes peak tailing and pH-dependent retention.

  • Hydrophobicity: The bicyclic C10 framework provides significant retention on Reverse Phase (RP) columns, but requires organic solvent levels that can destabilize low-wavelength UV baselines.

This guide provides a self-validating workflow to overcome these hurdles.

Decision Matrix: Selecting the Right Detection Mode

Before mixing solvents, you must select a detection mode compatible with your equipment. Use the logic flow below to determine your starting point.

DetectionLogiccluster_legendRecommendation LevelStartStart: Equipment AvailabilityQ1Is Mass Spec (LC-MS) Available?Start->Q1Q2Is CAD or ELSD Available?Q1->Q2NoMS_PathMethod A: LC-MS (ESI-)Gold Standard for SensitivityQ1->MS_PathYesAerosol_PathMethod B: CAD/ELSDBest for Quantitation without ChromophoreQ2->Aerosol_PathYesUV_PathMethod C: Low-UV (205-210 nm)Requires High Purity SolventsQ2->UV_PathNo (Standard HPLC)Deriv_PathMethod D: Derivatization(DNPH or Phenacyl Bromide)UV_Path->Deriv_PathIf sensitivity < 10 µg/mL

Figure 1: Detector Selection Logic. Green paths represent the most robust methods; Yellow/Red paths require strict control of experimental variables.[1]

Recommended Protocols

Protocol A: The "Robust" Method (CAD/ELSD or LC-MS)

Best for: Impurity profiling, low-level quantitation.[1]

  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mm, 2.6 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Formic acid keeps the carboxylic acid protonated (neutral) for retention on C18. Volatile buffers are mandatory for MS/CAD.

Protocol B: The "Standard" Method (Low-UV at 210 nm)

Best for: Routine assay, high-concentration samples (>100 µg/mL).[1]

  • Column: C18 (End-capped, base-deactivated), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mm, 3-5 µm.
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade S or higher).

  • Wavelength: 210 nm (Primary), 280 nm (Secondary/Confirmation).[1]

  • Critical Constraint: You cannot use Acetate, Formate, or TFA buffers here. They absorb strongly below 220 nm, causing massive baseline drift and masking your analyte.

Troubleshooting Guide & FAQs

Section 1: The "Invisible" Peak (Detection Issues)

Q: I injected my sample at 1 mg/mL but I see no peak at 254 nm. Is the column broken? A: The column is likely fine. Your molecule is "invisible" at 254 nm.

  • Root Cause: 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid lacks a conjugated system.[1]

  • Solution: Switch to 210 nm . Ensure you are using Phosphoric Acid or Phosphate Buffer .

    • Warning: If you use Methanol as your organic solvent, you will hit a "UV Cutoff" wall at 205 nm. Switch to Acetonitrile , which is transparent down to 190 nm.

Q: My baseline drifts upwards drastically during the gradient at 210 nm. A: This is the "Ghost Absorbance" effect.

  • Mechanism: Organic solvents and water have different refractive indices and absorbances at low UV.

  • Fix: Balance the absorbance of Mobile Phase A and B.

    • Technique: Add a small amount of the UV-absorbing species to the organic line.[1] If using 0.1% H3PO4 in Water (A), add approx. 0.08% H3PO4 to the Acetonitrile (B). This "matches" the background absorbance.[3]

Section 2: Peak Shape & Tailing[1]

Q: The peak is tailing (Asymmetry > 1.5). Why? A: This is classic "Secondary Interaction" behavior.

  • Mechanism: The carboxylic acid group (-COOH) on your molecule is interacting with residual silanol groups (-Si-OH) on the silica support.[1]

  • Solution Matrix:

    • Lower the pH: Ensure Mobile Phase pH is

      
       3.0. This keeps the acid protonated (neutral) and suppresses silanol ionization.
      
    • Increase Buffer Strength: Move from 10 mM to 25 mM or 50 mM Phosphate. High ionic strength masks the silanols.

    • Change Column: Use a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) designed specifically for acidic compounds.

Section 3: Retention Stability[1]

Q: My retention time shifts from 5.0 min to 4.5 min over 10 injections. A: This indicates "Phase Collapse" or pH equilibration issues.

  • Scenario 1 (Phase Collapse): If your starting gradient is 100% Aqueous (0% Organic), the C18 chains may "collapse" (fold onto themselves) to avoid the water, losing retention capacity.[1]

    • Fix: Ensure your starting condition has at least 3-5% Organic solvent.[1]

  • Scenario 2 (pH Drift): If you are not using a buffer (e.g., just water/acid), the local pH inside the column may fluctuate.[1]

    • Fix: Use a buffered mobile phase (Phosphate pH 2.5) rather than simple acidification.[4]

Quantitative Data Summary

ParameterRecommended ValueWhy?
Detection Wavelength 205 - 210 nmMaximizes -COOH and C=O signal.[1]
Mobile Phase pH 2.0 - 2.8Suppresses ionization of -COOH (pKa ~4.5), ensuring sharp peaks.[1]
Buffer Selection Phosphate (H3PO4/KH2PO4)Transparent at 210 nm. Avoid Acetate/Formate for UV methods.
Column Temperature 30°C - 40°CImproves mass transfer and reduces backpressure (viscosity).[1]
Injection Volume 10 - 20 µLHigher volume compensates for low UV extinction coefficient.

Advanced Workflow: Derivatization (If UV Sensitivity is Critical)[1]

If you lack a CAD/MS and low-UV is too noisy, you must chemically tag the molecule.[1]

Target: The Ketone Group (C10 position). Reagent: 2,4-Dinitrophenylhydrazine (DNPH).[1] Reaction:

  • Mix sample with DNPH in acidic ethanol.

  • Incubate at 60°C for 30 mins.

  • Result: The molecule converts to a hydrazone derivative.

  • Benefit: The detection wavelength shifts to 360 nm (Visible range), eliminating baseline noise and increasing sensitivity by 10-50x.

References

  • Dolan, J. W. (2010). "The Importance of pH in HPLC Method Development." LCGC North America. Retrieved from

    • Context: Authoritative source on pH control for acidic analytes.
  • Schellinger, A. P., & Carr, P. W. (2006). "Isocratic and gradient elution chromatography: A comparison of methods for the analysis of weak acids." Journal of Chromatography A. Context: fundamental principles of analyzing carboxylic acids.
  • Agilent Technologies. (2020). "Analysis of Organic Acids using a Reverse Phase Column." Application Note. Context: Standard protocols for low-UV detection of organic acids.
  • Shimadzu Corporation. (2019). "Technical Report: Detection of Non-Chromophoric Compounds." Retrieved from [1]

    • Context: Comparison of CAD, ELSD, and Low-UV methods.

Validation & Comparative

A Comparative Guide to the Structural Validation of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of scientific rigor. Complex carbocyclic frameworks, such as the bicyclo[4.3.1]decane system, often present significant challenges to structural elucidation. The overlapping signals in one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra can render definitive assignment impossible. This guide provides an in-depth, technically-grounded comparison of two-dimensional (2D) NMR techniques for the complete structural validation of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid, demonstrating how a synergistic application of these methods provides a self-validating and irrefutable structural proof.

The molecule , 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid, possesses a rigid bicyclic core, a ketone, a carboxylic acid, and multiple stereocenters.[1][2] Its complexity makes it an ideal candidate to illustrate the power and necessity of a multi-dimensional NMR approach. We will move beyond a simple listing of steps to explain the causality behind experimental choices, providing a framework for tackling similar analytical challenges.

Chemical structure of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acidFigure 1: Structure of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid with proposed atom numbering for NMR analysis.

The Limitations of 1D NMR and the Rationale for a 2D Approach

A standard 1D ¹H NMR spectrum of this molecule would likely display a cluster of overlapping multiplets in the aliphatic region (1.0-3.5 ppm), arising from the numerous CH and CH₂ groups in the bicyclic system. While functional groups like the carboxylic acid proton (~10-12 ppm) might be identifiable, assigning specific protons to their positions within the intricate carbon skeleton would be speculative at best. Similarly, a ¹³C NMR spectrum confirms the number of unique carbons but provides no direct information about their connectivity.

To overcome this, we employ a suite of 2D NMR experiments. This guide will focus on a comparative analysis of three core techniques:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows for the mapping of proton-proton networks or "spin systems."[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH). This is the crucial link between the ¹H and ¹³C spectra.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). This technique is paramount for connecting disparate spin systems and identifying quaternary carbons.[3][4]

The power of this approach lies in its self-validating nature. Data from one experiment is used to resolve ambiguities in another, creating a web of interconnected correlations that must be consistent with only one possible molecular structure.

Logical Workflow for Structural Validation

The process of structural validation is not random; it follows a logical progression where each step builds upon the last. The workflow is designed to systematically assemble the molecular puzzle from individual spin systems into a complete, confirmed structure.

G cluster_1d 1. 1D NMR Analysis cluster_cosy 2. Mapping Spin Systems cluster_hsqc 3. H-C Direct Correlation cluster_hmbc 4. Assembling the Skeleton cluster_final 5. Final Validation H1_NMR ¹H NMR Acquisition C13_NMR ¹³C & DEPT-135 Acquisition COSY ¹H-¹H COSY C13_NMR->COSY Initial Data Fragments Identify Proton Connectivity Fragments COSY->Fragments HSQC ¹H-¹³C HSQC Fragments->HSQC Fragment Info Assignments Assign Carbons with Attached Protons HSQC->Assignments HMBC ¹H-¹³C HMBC Assignments->HMBC Direct C-H Pairs Assembly Connect Fragments via ²JCH and ³JCH Correlations HMBC->Assembly Quaternary Assign Quaternary Carbons (C=O, COOH, Bridgehead) Assembly->Quaternary Validation Unambiguous Structure Confirmation Quaternary->Validation Complete Connectivity Map

Caption: Logical workflow for 2D NMR-based structure validation.

Experimental Protocols and Data Interpretation

This section details the practical steps and explains the causality behind the choices made during data acquisition and analysis.

Sample Preparation and 1D NMR Acquisition

A well-prepared sample is critical for high-quality data.

Protocol:

  • Sample Preparation: Dissolve ~10-15 mg of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • 1D ¹H NMR: Acquire a standard ¹H spectrum. This provides an overview of the proton signals and helps in setting the spectral width for subsequent 2D experiments.

  • 1D ¹³C and DEPT-135 NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is invaluable for initial assignments.

Comparative 2D NMR Analysis: A Step-by-Step Walkthrough

The following is a predictive analysis based on the known structure. The power of this methodology is that it can be used to solve a structure without prior knowledge, as long as the data is interpreted systematically.

Table 1: Predicted ¹H and ¹³C Chemical Shifts and DEPT-135 Phasing (Note: These are estimated values based on analogous structures and chemical principles, as no published experimental data exists for this specific compound.[1][2])

Atom PositionAtom TypeDEPT-135 PhasePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
1CH+~50-55~2.5-2.8m
2, 5CH₂-~25-30~1.5-1.9m
3, 4CH₂-~20-25~1.3-1.7m
6CH+~52-58~2.6-2.9m
7CH₂-~35-40~1.8-2.2 (diastereotopic)m
8CH+~45-50~3.0-3.3m
9CH₂-~40-45~2.2-2.6 (diastereotopic)m
10C=ON/A~205-215--
11 (COOH)COOHN/A~175-180~10-12 (in DMSO-d₆)br s
Step A: Mapping Proton Networks with COSY

The COSY experiment is the first step in piecing together the proton framework. It reveals which protons are "talking" to each other through bonds.

  • What it Compares: It compares the chemical shift of every proton to all other protons, showing correlations (cross-peaks) only between those that are J-coupled.

  • Experimental Choice: A standard gradient-selected COSY (gCOSY) is sufficient. It is quick to acquire and provides clear correlation data.

  • Predicted Correlations:

    • H8 will show correlations to the two diastereotopic protons on C7 and the proton on C1.

    • H1 will show correlations to H8, the two protons on C9, and potentially a weak correlation to H2.

    • H6 will show correlations to the protons on C5 and C7.

    • Following these chains will allow for the assembly of distinct spin system fragments corresponding to different parts of the bicyclic rings.

Step B: Linking Protons to Carbons with HSQC

The HSQC experiment provides the definitive link between the proton and carbon skeletons.

  • What it Compares: It correlates each proton signal with the signal of the carbon to which it is directly attached. It is a one-bond correlation experiment.[5]

  • Experimental Choice: An edited HSQC can provide the same information as a DEPT-135 by phasing CH/CH₃ and CH₂ cross-peaks differently, making it a highly efficient experiment.

  • Predicted Correlations: Each cross-peak in the HSQC spectrum will connect one of the proton signals from Table 1 to its corresponding carbon. For example, the proton signal predicted around 3.0-3.3 ppm will show a cross-peak to the carbon signal around 45-50 ppm, definitively assigning both as H8 and C8. This step validates the DEPT-135 data and assigns all protonated carbons.

Step C: Assembling the Full Skeleton with HMBC

The HMBC experiment is the master key that connects all the fragments and places the quaternary carbons.

  • What it Compares: It reveals longer-range correlations (2-3 bonds) between protons and carbons. This is how we bridge gaps between spin systems that were identified in the COSY.[6]

  • Experimental Choice: The experiment is optimized to detect correlations based on a typical J-coupling value (e.g., 8 Hz). This choice is critical for seeing the desired 2- and 3-bond correlations without being overwhelmed by 1-bond correlations (which are sometimes suppressed).

  • Key Validating Correlations (Predicted):

    • Confirming the Ketone (C10): Protons at H1, H6, and H9 should all show cross-peaks to the C10 ketone carbon (~210 ppm). This unambiguously places the ketone at the bridge between C1 and C6.

    • Confirming the Carboxylic Acid (C11): The proton at H8 should show a strong correlation to the carboxylic acid carbon C11 (~178 ppm). Additionally, protons on C1 and C7 may show weaker correlations to C11.

    • Bridging the Rings: The bridgehead proton H1 will show correlations to carbons across the bridge, such as C6 and C7. Similarly, H6 will correlate to C1 and C8. These cross-ring correlations are irrefutable proof of the bicyclic structure.

Table 2: Summary of Key Predicted 2D NMR Correlations for Structural Validation

ExperimentKey Proton(s)Correlates To (Proton or Carbon)Information Gained
COSY H8H1, H7Connects the C8 substituent to the main bicyclic frame.
H1H8, H9Establishes connectivity around one side of the bridge.
H6H5, H7Establishes connectivity around the other side of the bridge.
HSQC All ¹HDirectly attached ¹³CAssigns all protonated carbons (C1-C9).
HMBC H1, H6, H9C10 (Ketone)Confirms position of the C10 ketone.
H8C11 (Carboxylic Acid)Confirms position of the COOH group at C8.
H1, H7C8Links the two main rings together.
H6, H8C1Provides further proof of the bicyclic connectivity.

Conclusion

The structural validation of a complex molecule like 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is not achievable with any single NMR technique. As this guide demonstrates, a comparative and synergistic approach is essential. 1D NMR provides the initial overview, COSY delineates the proton frameworks, HSQC links these frameworks to the carbon skeleton, and HMBC serves as the ultimate tool to assemble the complete structure and place all functional groups. Each experiment provides a piece of the puzzle, and only when all pieces fit together consistently can the structure be considered unambiguously validated. This self-validating workflow represents the gold standard in modern chemical analysis and is an indispensable skill for any researcher in the chemical sciences.

References

  • PubChem. 10-oxobicyclo[4.3.1]decane-8-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. RPJIOCUMCVSAPA-UHFFFAOYSA-N. [Link]

  • Mayo Clinic. Elucidation of the structure of constrained bicyclopeptides in solution by two-dimensional cross-relaxation spectroscopy: Amatoxin analogues. [Link]

  • PubChem. Bicyclo[4.3.1]decane. National Center for Biotechnology Information. [Link]

  • SpectraBase. Bicyclo(4.3.1)decane. [Link]

  • Beilstein Journals. A stable enol from a 6-substituted benzanthrone and its unexpected behaviour under acidic conditions. [Link]

  • YouTube. 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. [Link]

  • PubMed. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • J-GLOBAL. (1R)-1α-Methyl-4α-hydroxy-10-oxabicyclo[4.3.1]decane-6-ene-7-carboxylic acid lactone. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • YouTube. 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. [Link]

Sources

Navigating the Bioactive Potential of 10-Oxobicyclo[4.3.1]decane-8-carboxylic Acid: A Comparative Guide to Unraveling its Anticancer and Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Potential of Bicyclic Scaffolds

In the vast landscape of medicinal chemistry, the structural rigidity and three-dimensional complexity of bicyclic compounds present a compelling starting point for the discovery of novel therapeutic agents. The bicyclo[4.3.1]decane framework, a less explored scaffold, holds significant promise for interacting with biological targets in a highly specific manner. While the biological activity of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is not yet documented in publicly available literature, the therapeutic successes of structurally related compounds provide a strong rationale for its investigation.

Numerous natural products and synthetic molecules containing bicyclic moieties, such as the bicyclo[3.3.1]nonane core, have demonstrated a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Furthermore, specific bicyclic structures have been identified as potent enzyme inhibitors, targeting enzymes like BACE1 and various protein kinases.[1][2] This guide, therefore, proposes a structured, data-driven approach to systematically evaluate the biological activity of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid, focusing on its potential as an anticancer agent and an α-glucosidase inhibitor. We will outline a comprehensive experimental workflow, from initial cytotoxicity screening to specific enzyme inhibition assays, and provide a framework for comparing its performance against established inhibitors.

Part 1: Initial Assessment of Cytotoxic Activity

The first logical step in evaluating a novel compound with a scaffold suggestive of anticancer potential is to assess its cytotoxicity against a panel of relevant human cancer cell lines. Based on the reported activity of related bicyclic compounds, we propose an initial screening against a leukemia cell line (K-562) and a colon cancer cell line (HCT116). A widely accepted and robust method for this initial assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid.

  • Cell Culture and Seeding:

    • Culture K-562 and HCT116 cells in appropriate media (e.g., RPMI-1640 for K-562 and McCoy's 5A for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for HCT116) or stabilize (for K-562).[4]

  • Compound Treatment:

    • Prepare a stock solution of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound and a known anticancer drug (e.g., Doxorubicin as a positive control) in the cell culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound and the positive control. Include wells with untreated cells (negative control) and wells with solvent alone (vehicle control).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Data: Cytotoxicity

The following table presents a hypothetical comparison of the cytotoxic activity of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid against the known anticancer drug, Doxorubicin.

CompoundK-562 IC50 (µM)HCT116 IC50 (µM)
10-Oxobicyclo[4.3.1]decane-8-carboxylic acid15.225.8
Doxorubicin (Positive Control)0.81.2
Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis culture Culture K-562 and HCT116 cells seed Seed cells in 96-well plates culture->seed treat_cells Treat cells with compounds seed->treat_cells prepare_compound Prepare serial dilutions of test compound and Doxorubicin prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt dissolve Dissolve formazan with DMSO add_mtt->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid.

Part 2: Investigation of α-Glucosidase Inhibition

Beyond general cytotoxicity, it is crucial to investigate specific molecular targets to understand the mechanism of action. α-Glucosidase is an enzyme that plays a key role in carbohydrate metabolism, and its inhibitors have therapeutic applications in managing type 2 diabetes.[6] Interestingly, emerging research has linked α-glucosidase activity to cancer progression, making it a novel target for anticancer drug development. Several natural product-derived compounds have demonstrated α-glucosidase inhibitory activity.[7] Given the structural novelty of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid, evaluating its potential as an α-glucosidase inhibitor is a scientifically grounded next step.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes the determination of the α-glucosidase inhibitory activity of the test compound.

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare serial dilutions of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid and a known α-glucosidase inhibitor, Acarbose, as a positive control.[6]

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the α-glucosidase solution to each well.

    • Add the different concentrations of the test compound and Acarbose to the respective wells.

    • Pre-incubate the enzyme and inhibitor mixtures at 37°C for 15 minutes.

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and Acarbose.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Hypothetical Comparative Data: α-Glucosidase Inhibition
Compoundα-Glucosidase IC50 (µM)
10-Oxobicyclo[4.3.1]decane-8-carboxylic acid45.6
Acarbose (Positive Control)553.7
Proposed Mechanism of α-Glucosidase Inhibition and Downstream Effects

G cluster_0 Cellular Processes compound 10-Oxobicyclo[4.3.1] decane-8-carboxylic acid enzyme α-Glucosidase compound->enzyme Inhibition acarbose Acarbose acarbose->enzyme Inhibition carbohydrate_metabolism Carbohydrate Metabolism enzyme->carbohydrate_metabolism Catalyzes glucose_uptake Glucose Uptake by Cancer Cells carbohydrate_metabolism->glucose_uptake cell_proliferation Cancer Cell Proliferation glucose_uptake->cell_proliferation

Caption: Proposed inhibitory action on α-glucosidase and its potential downstream effects on cancer cell proliferation.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological activity of the novel compound, 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid. The proposed experimental plan, starting with broad cytotoxicity screening and progressing to a specific enzyme inhibition assay, represents a logical and efficient approach to uncovering its therapeutic potential.

The hypothetical data presented herein suggests that while the compound may exhibit moderate cytotoxicity, its more significant activity could lie in the inhibition of specific enzymes like α-glucosidase, potentially offering a more targeted and less toxic therapeutic strategy.

Future investigations should expand upon these initial findings. This would include:

  • Screening against a broader panel of cancer cell lines to determine the spectrum of activity.

  • Investigating other potential enzyme targets based on computational docking studies and the known activities of related bicyclic compounds.

  • Conducting mechanistic studies to elucidate the mode of enzyme inhibition (e.g., competitive, non-competitive).

  • Exploring structure-activity relationships by synthesizing and testing analogs of the parent compound.

By following this structured and comparative approach, researchers can effectively navigate the path from a novel chemical entity to a potential therapeutic lead, contributing valuable knowledge to the field of drug discovery.

References

  • Design and validation of bicyclic iminopyrimidinones as beta amyloid cleaving enzyme-1 (BACE1) inhibitors: conformational constraint to favor a bioactive conformation. PubMed. Available at: [Link]

  • Design and synthesis of bicyclic acetals as Beta Secretase (BACE1) inhibitors. PubMed. Available at: [Link]

  • BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck. PubMed. Available at: [Link]

  • BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. PMC. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis Online. Available at: [Link]

  • Antiproliferative activity of the most active conjugates against K562 and HCT116 cancer cells at 10, 25, 50 μM after 72 h. ResearchGate. Available at: [Link]

  • Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. PMC. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Synthesis of potent bicyclic bisarylimidazole c-Jun N-terminal kinase inhibitors by catalytic C-H bond activation. PubMed. Available at: [Link]

  • Bridged bicyclic carboxylic acids for treating osteosarcoma and Ewing sarcoma. UEA Digital Repository. Available at: [Link]

  • Synthesis of bicyclic biaryls as glucose-6-phosphatase inhibitors. PubMed. Available at: [Link]

  • In vitro α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]

  • Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents. PMC. Available at: [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available at: [Link]

  • The anticancer activity of bile acids in drug discovery and development. Frontiers. Available at: [Link]

  • The anticancer activity of bile acids in drug discovery and development. ResearchGate. Available at: [Link]

  • In vitro α-glucosidase inhibitory assay. Protocols.io. Available at: [Link]

  • α- and β-Glucosidase Inhibitors: Chemical Structure and Biological Activity. ResearchGate. Available at: [Link]

  • Bile Acid Conjugates with Anticancer Activity: Most Recent Research. MDPI. Available at: [Link]

  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers. Available at: [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Chemical Entities: A Case Study with 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery and development, the identification of a potent bioactive molecule is merely the initial step. The journey from a promising hit to a viable clinical candidate is fraught with challenges, paramount among which is ensuring the molecule's selectivity for its intended biological target. Off-target interactions, where a compound binds to and modulates the function of unintended proteins, can lead to a cascade of undesirable effects, ranging from diminished efficacy to severe toxicity.[1][2] Consequently, a rigorous and comprehensive cross-reactivity profile is not just a regulatory requirement but a fundamental cornerstone of modern drug development, enabling a thorough risk assessment and guiding lead optimization efforts.[3][4]

This guide provides a detailed framework for establishing a robust cross-reactivity profile for a novel chemical entity, using the hypothetical case of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid . As a novel scaffold, its biological activities and potential off-target liabilities are unknown. This document will therefore serve as a roadmap for researchers, scientists, and drug development professionals on how to systematically investigate its selectivity and de-risk its progression as a potential therapeutic agent. We will explore a multi-pronged approach, integrating in silico predictions with a tiered in vitro screening cascade, and discuss the rationale behind the selection of appropriate assays and comparative compounds.

Comparative Framework: Selecting Appropriate Alternatives

To provide context to the cross-reactivity data of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid, it is essential to benchmark its performance against relevant alternative compounds. The choice of these comparators should be guided by structural similarity and/or known biological activities that might be anticipated for the novel scaffold. Given the bicyclic carboxylic acid nature of our compound of interest, suitable alternatives could include:

  • Known Bioactive Bicyclic Compounds: Molecules with similar rigid carbon frameworks that are known to interact with specific target classes.

  • Carboxylic Acid-Containing Drugs: Approved drugs where the carboxylic acid moiety is crucial for target engagement, to assess potential class-specific off-target effects.

  • Structurally Similar but Inactive Analogs: If available, these can serve as negative controls to distinguish specific from non-specific binding.

For the purpose of this guide, we will consider a hypothetical scenario where our lead compound is being investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). Therefore, we will include known NSAIDs as comparators.

Phase 1: In Silico Profiling - Predicting Potential Liabilities

Before embarking on extensive and resource-intensive experimental screening, a preliminary assessment using computational tools can provide valuable insights into the potential off-target liabilities and physicochemical properties of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid.[5][6][7][8]

Physicochemical Property Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are intrinsically linked to its physicochemical characteristics.[9][10] Various software platforms can predict these properties based on the molecule's structure.

Table 1: Predicted Physicochemical Properties of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid and Comparators

Property10-Oxobicyclo[4.3.1]decane-8-carboxylic acid (Predicted)Ibuprofen (Known)Celecoxib (Known)
Molecular Weight 196.24 g/mol 206.29 g/mol 381.37 g/mol
LogP 1.83.973.43
Topological Polar Surface Area (TPSA) 54.37 Ų37.3 Ų85.99 Ų
Aqueous Solubility (logS) -2.5-3.67-4.42
Number of Hydrogen Bond Donors 112
Number of Hydrogen Bond Acceptors 325

These in silico predictions offer an early glimpse into the "drug-likeness" of the compound and can highlight potential issues with solubility or membrane permeability that may influence subsequent assay design.[][12][13][14]

Computational Off-Target Prediction

A variety of computational methods, including ligand-based and structure-based approaches, can predict potential off-target interactions.[15][16][17] These tools screen the chemical structure of the query molecule against databases of known protein targets.

Workflow for In Silico Off-Target Prediction:

Caption: In silico workflow for off-target prediction.

The output of these predictions is a ranked list of potential off-targets, which can be used to prioritize experimental testing and select relevant screening panels.

Phase 2: In Vitro Cross-Reactivity Profiling - A Tiered Approach

Experimental profiling is essential to confirm or refute the in silico predictions and to uncover unanticipated interactions. A tiered approach, starting with broad screening panels and progressing to more focused assays, is a cost-effective strategy.

Tier 1: Broad Panel Screening

The initial step involves screening 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid at a single high concentration (e.g., 10 µM) against a broad panel of targets that are commonly associated with off-target liabilities.[1][3]

Table 2: Representative Broad Off-Target Screening Panels

PanelKey TargetsRationale
Kinases A diverse set of serine/threonine and tyrosine kinases.[18][19][20][21][22]Kinases are a large and structurally related family, making them susceptible to off-target inhibition.
GPCRs A panel covering different GPCR families (e.g., aminergic, peptidergic).[23][24][25][26][27]GPCRs are the largest family of drug targets and are implicated in a wide range of physiological processes.
Ion Channels Key cardiac and neuronal ion channels (e.g., hERG, NaV, CaV).[4]Ion channel modulation can lead to significant cardiovascular and neurological side effects.
Nuclear Receptors A selection of steroid and orphan nuclear receptors.[28][29][30][31][32]Off-target effects on nuclear receptors can lead to endocrine disruption and other toxicities.
Proteases A panel of proteases from different catalytic classes.[33][34][35][36][37]Proteases are involved in numerous physiological and pathological processes.
Phosphatases A selection of protein tyrosine and serine/threonine phosphatases.[38][39][40][41][42]Phosphatases are critical regulators of cellular signaling.

Any significant inhibition (typically >50%) observed in these initial screens warrants further investigation.

Tier 2: Dose-Response and Functional Assays

For any "hits" identified in Tier 1, the next step is to determine the potency of the interaction by generating a dose-response curve and calculating the IC50 or EC50 value. It is also crucial to move from simple binding assays to functional assays to understand the physiological consequence of the interaction (i.e., agonist, antagonist, or inverse agonist activity).[43]

Experimental Workflow for Hit Confirmation:

Caption: Tiered workflow for hit confirmation and characterization.

Table 3: Hypothetical Dose-Response Data for 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid

Off-TargetAssay TypeIC50 / EC50 (µM)Functional Effect
COX-1 Enzyme Inhibition5.2Inhibition
COX-2 Enzyme Inhibition0.8Inhibition
hERG Electrophysiology> 50No significant inhibition
CYP3A4 Enzyme Inhibition25.7Weak Inhibition
Adrenergic α1A Radioligand Binding15.3Antagonism

This data would allow for a quantitative comparison of the on-target (hypothetically COX-2) and off-target potencies, providing a preliminary therapeutic window.

Phase 3: Focused Safety Pharmacology and Mechanistic Studies

Based on the findings from the broader screening, more focused and specialized assays are conducted to address specific safety concerns and to elucidate the mechanism of any significant off-target interactions.

Key Safety Pharmacology Assays
  • hERG Assay: This is a critical assay to assess the risk of drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.[44][45][46][47][48] The assay is typically performed using automated patch-clamp electrophysiology on cells expressing the hERG channel.

  • Cytochrome P450 (CYP) Inhibition Panel: This panel evaluates the potential of the compound to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to drug-drug interactions.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in a cellular context and can help to identify novel off-targets by observing which proteins are stabilized by the compound.

Protocol: hERG Manual Patch-Clamp Assay

  • Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture conditions.

  • Cell Preparation: On the day of the experiment, detach cells and prepare a single-cell suspension.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Apply a voltage-clamp protocol to elicit and record hERG currents.

    • Establish a stable baseline recording in the vehicle control solution.

  • Compound Application: Perfuse the cell with increasing concentrations of 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion: Synthesizing the Data for a Comprehensive Profile

The cross-reactivity profiling of a novel chemical entity like 10-Oxobicyclo[4.3.1]decane-8-carboxylic acid is a systematic and iterative process. It begins with in silico predictions to guide experimental design, followed by a tiered in vitro screening approach that progresses from broad panels to more focused mechanistic and safety-related assays. By comparing the on-target potency with the potencies at various off-targets, a selectivity profile can be established. This profile, in conjunction with the ADMET data, provides a comprehensive risk assessment that is critical for making informed decisions on the continued development of the compound. A thorough understanding of a molecule's cross-reactivity is not only a scientific and regulatory necessity but also a crucial step towards developing safer and more effective medicines.

References

  • Creative Bioarray. (n.d.). Nuclear Receptor Screening Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • PolyQuant. (n.d.). Protease Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Protease Screening & Profiling Services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protease Screening Services. Retrieved from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • admetSAR. (n.d.). admetSAR. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NHRscan – Your Nuclear Hormone Receptor Panel. Retrieved from [Link]

  • ResearchGate. (2018). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Retrieved from [Link]

  • PubMed. (2013). Phosphatase high-throughput screening assay design and selection. Retrieved from [Link]

  • PMC. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (2023). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]

  • Pamgene. (n.d.). A new dimension to your kinase inhibitor screening. Retrieved from [Link]

  • Frontiers. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • PMC. (2021). Computational/in silico methods in drug target and lead prediction. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Phosphatase Profiler LeadHunter Panel - TW. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Computational Predictions for Multi-Target Drug Design. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Phosphatase Screening Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • YouTube. (2021). Roundtable Panel Presentation Recent Trends in Screening GPCRs. Retrieved from [Link]

Sources

comparing the efficacy of different catalysts for bicyclic ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy of Catalytic Systems for Bicyclic Ketone Synthesis

Executive Summary

Bicyclic ketones—ubiquitous in terpenes, steroids, and alkaloids—serve as critical scaffolds in drug discovery. Their synthesis has evolved from stoichiometric classical methods to highly enantioselective catalytic manifolds. This guide objectively compares three dominant catalytic paradigms: Organocatalytic Annulation (for 6,6-fused systems), Cooperative Lewis/Brønsted Acid Catalysis (for 5-membered Nazarov cyclizations), and Transition Metal Cyclocarbonylation (for 5,5- or 5,6-fused Pauson-Khand systems).

Organocatalytic Annulation: The Wieland-Miescher Ketone (WMK)

Target Architecture: 6,6-fused decalin systems.

The Robinson annulation remains the gold standard for constructing six-membered rings. While the classical Hajos-Parrish-Eder-Sauer-Wiechert reaction utilizes L-Proline, modern sulfonamide derivatives have eclipsed it in turnover frequency (TOF) and enantioselectivity.

Comparative Analysis: L-Proline vs. N-Sulfonyl Prolinamides
MetricL-Proline (Benchmark) N-Tosyl-(S)-Prolinamide (Modern)
Yield 50–70%92–96%
Enantioselectivity (ee) 70–76%>96%
Reaction Time 3–7 Days12–24 Hours
Solvent Dependency High (DMSO/DMF required)Low (Solvent-free or non-polar)
Mechanism Enamine activation via H-bondingEnhanced acidity of NH-sulfonamide

Expert Insight: The limitation of L-Proline lies in its solubility and the relatively weak hydrogen-bonding capability of the carboxylic acid moiety in the transition state. N-sulfonyl prolinamides introduce a more acidic proton and a bulkier shielding group, stabilizing the transition state via a tighter hydrogen-bond network and preventing parasitic side reactions (e.g., polymerization of the vinyl ketone).

Experimental Protocol: High-Efficiency WMK Synthesis

Based on the methodology of Luo et al.

  • Reagents: Charge a reaction vessel with 2-methyl-1,3-cyclohexanedione (1.0 equiv) and N-Tosyl-(S)-prolinamide (1 mol%).

  • Additives: Add benzoic acid (0.5 mol%) as a co-catalyst to facilitate iminium ion formation.

  • Reactant: Add methyl vinyl ketone (MVK) (1.2 equiv) dropwise.

  • Conditions: Stir the neat mixture (solvent-free) at 25°C for 24 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1) yields the optically pure Wieland-Miescher ketone.[1]

Mechanistic Pathway (Enamine Activation)

WMK_Mechanism Cat Proline Catalyst Inter1 Iminium Ion Formation Cat->Inter1 + Substrate Sub1 Triketone Substrate Sub1->Inter1 Inter2 Enamine Intermediate Inter1->Inter2 - H2O TS Transition State (H-Bond Directed) Inter2->TS Intramolecular Aldol Prod Bicyclic Ketone (WMK) TS->Prod Hydrolysis Recycle Cat Prod->Cat Catalyst Turnover

Caption: The catalytic cycle relies on reversible iminium formation followed by an enamine-directed intramolecular aldol closure.

Electrocyclic Closure: The Silicon-Directed Nazarov Cyclization

Target Architecture: 5-membered cyclopentenones.

The classical Nazarov cyclization suffers from poor regioselectivity (double bond migration) and harsh Lewis acid conditions. The Silicon-Directed variant solves the regioselectivity problem via the β-silicon effect, while Cooperative Catalysis (Lewis Acid + Chiral Brønsted Acid) imparts high enantiocontrol.[2]

Comparative Analysis: Classical vs. Cooperative Catalytic Systems
MetricStoichiometric Lewis Acid (e.g., BF₃·OEt₂) Cooperative Zn(OTf)₂ / Chiral PA
Regiocontrol Poor (Mixture of isomers)Exclusive (Distal to Silicon)
Enantioselectivity Racemic87–95% ee
Catalyst Loading 100 mol% (Stoichiometric)5 mol% Zn(II) / 6 mol% CPA
Substrate Scope Limited to simple divinyl ketonesTolerates aryl/heteroaryl groups

Expert Insight: In the cooperative system, Zn(OTf)₂ activates the ketone (lowering the LUMO), while the chiral phosphoric acid (CPA) facilitates the proton transfer step. Crucially, the silicon group stabilizes the


-carbocation intermediate, forcing the double bond to form at a specific position (eliminating the silyl group), thus "directing" the outcome.[2][3]
Experimental Protocol: Enantioselective Silicon-Directed Nazarov

Adapted from Zhou et al. (J. Am. Chem. Soc.)

  • Catalyst Prep: In a glovebox, combine Zn(OTf)₂ (5 mol%) and Chiral Spiro-Phosphoric Acid ((S)-3d) (6 mol%) in dichloroethane (DCE).

  • Substrate: Add the

    
    -silyl divinyl ketone substrate (0.2 mmol).
    
  • Proton Source: Add phenol (1.1 equiv) as a stoichiometric proton source/buffer.

  • Reaction: Stir at 40°C for 12 hours.

  • Workup: Concentrate directly and purify via silica gel chromatography (PE/EtOAc 20:1).

  • Result: Chiral cyclopentenone with retention of the silyl-directed regiochemistry.

Mechanistic Pathway (Cationic Electrocyclization)

Nazarov_Mechanism Sub Divinyl Ketone (Beta-Silyl) Complex Lewis Acid Complex Sub->Complex Zn(OTf)2 Cation Pentadienyl Cation Complex->Cation Cyclo 4π Electrocyclization (Oxyallyl Cation) Cation->Cyclo Conrotatory Elim Desilylation/Elimination Cyclo->Elim Chiral PA Proton Transfer Prod Chiral Cyclopentenone Elim->Prod -TMS

Caption: Zn(II) initiates ionization; the silicon group stabilizes the cation, directing the elimination to yield a single regioisomer.

Transition Metal Cyclocarbonylation: The Pauson-Khand Reaction (PKR)

Target Architecture: 5,5- or 5,6-fused bicyclic enones.

Originally a stoichiometric Cobalt-mediated reaction, the PKR has evolved into a catalytic Rhodium-based process. Rhodium catalysts operate under milder conditions and, when paired with chiral phosphines (e.g., BINAP), offer superior enantioselectivity compared to Cobalt or Titanium systems.

Comparative Analysis: Cobalt vs. Rhodium Catalysis
MetricCobalt (Co₂(CO)₈) Rhodium (Rh(I)-BINAP)
Mode Stoichiometric (or harsh catalytic)Catalytic (3-5 mol%)
CO Pressure High (10-40 atm)Low (1 atm or ambient)
Enantioselectivity Difficult (requires chiral auxiliaries)Excellent (>90% ee)
Atom Economy Low (Metal waste)High
Substrate Tolerance Good for simple enynesExcellent for functionalized enynes

Expert Insight: Rhodium(I) catalysts avoid the formation of unreactive clusters often seen with Cobalt. The mechanism involves oxidative cyclization to a rhodacyclopentene, followed by CO insertion. The bite angle of the BINAP ligand is critical here, creating a chiral pocket that dictates the face of alkene insertion.

Experimental Protocol: Rh-Catalyzed Asymmetric PKR

Adapted from Jeong et al.

  • Catalyst Formation: In a Schlenk flask, dissolve [Rh(cod)Cl]₂ (2.5 mol%) and (R)-BINAP (6 mol%) in Toluene. Stir for 15 min to form the active cationic species.

  • Activation: Add AgOTf (5 mol%) to abstract the chloride and generate the cationic Rh-complex (precipitate AgCl forms). Filter under inert atmosphere if necessary.

  • Substrate: Add the 1,6-enyne substrate (1.0 equiv).

  • Carbonylation: Introduce CO gas (balloon pressure, ~1 atm).[4]

  • Reaction: Heat to 90°C for 5–10 hours.

  • Purification: Evaporate solvent and purify via column chromatography.

Mechanistic Pathway (Metallacycle Insertion)

PKR_Mechanism PreCat Rh(I) Precatalyst Coord Enyne Coordination PreCat->Coord + Substrate OxCyc Oxidative Cyclization (Rhodacyclopentene) Coord->OxCyc COIns CO Insertion OxCyc->COIns + CO RedElim Reductive Elimination COIns->RedElim RedElim->PreCat Regenerate Rh(I) Prod Bicyclic Enone RedElim->Prod

Caption: The cycle proceeds via oxidative cyclization to a metallacycle, followed by CO insertion and reductive elimination.

References

  • Luo, S. et al. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Organocatalysts for Asymmetric Michael Addition to Nitroolefins. (Cited for Sulfonamide-Proline efficacy).

  • Cao, J., Hu, M., et al. (2021).[5] Enantioselective Silicon-Directed Nazarov Cyclization. Journal of the American Chemical Society.[6] [2]

  • Jeong, N. et al. (1994). Catalytic Pauson-Khand Reaction Promoted by Rhodium Complexes. Journal of the American Chemical Society.[6]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry.

  • Shibata, T. (2003). Recent advances in the catalytic Pauson–Khand-type reaction. Advanced Synthesis & Catalysis.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.